molecular formula C10H15N5O B023475 DL-DIHYDROZEATIN CAS No. 14894-18-9

DL-DIHYDROZEATIN

Cat. No.: B023475
CAS No.: 14894-18-9
M. Wt: 221.26 g/mol
InChI Key: XXFACTAYGKKOQB-UHFFFAOYSA-N
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Description

DL-Dihydrozeatin (DHZ) is a synthetic cytokinin, a class of plant growth regulators essential for controlling numerous aspects of plant development and physiology. As a dihydro-derivative of zeatin, it features a saturated isoprenoid side chain and is involved in the natural cytokinin biosynthetic pathway, where it can be derived from trans-zeatin via the enzyme zeatin reductase. This compound is a crucial tool for advanced plant biology research, with demonstrated efficacy in stimulating cell division and influencing organogenesis in vitro . Recent pharmacological and genetic studies have identified a specific and unique role for DHZ in promoting cell differentiation in the Arabidopsis root meristem. This activity is mediated through its specific perception by the Arabidopsis Histidine Kinase 3 (AHK3) receptor, which subsequently activates a signaling cascade involving transcription factors ARR1, ARR11, and ARR12. This pathway promotes the exit of cells from the meristem, thereby regulating root meristem size and overall root architecture. Researchers utilize this compound to explore fundamental processes such as the maintenance of meristematic activity, root and shoot patterning, and flower bud formation. Its application helps elucidate the distinct and non-redundant functions of different cytokinin types and their specific receptors in plant development, offering a targeted approach to study cytokinin-mediated differentiation. Key Research Applications: Investigation of cytokinin signaling pathways and receptor specificity. Study of root development, meristem maintenance, and cell differentiation. Plant tissue culture and organogenesis protocols. Analysis of cytokinin metabolism and homeostasis. Please Note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(7H-purin-6-ylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h5-7,16H,2-4H2,1H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFACTAYGKKOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=NC=NC2=C1NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933510
Record name 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol
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Molecular Weight

221.26 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23599-75-9, 14894-18-9
Record name (±)-Dihydrozeatin
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Record name Dihydrozeatin
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Record name 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol
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Record name DL-Dihydrozeatin
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Foundational & Exploratory

The Enzymatic Conversion of Trans-Zeatin to Dihydrozeatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis pathway of dihydrozeatin from trans-zeatin, focusing on the core enzymatic conversion. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for in-depth understanding and further investigation of this crucial step in cytokinin metabolism. This document outlines the key enzyme involved, its characteristics, and relevant experimental protocols, and presents quantitative data in a structured format.

The Core Pathway: Reduction of Trans-Zeatin

The biosynthesis of dihydrozeatin from trans-zeatin is a direct enzymatic reduction reaction. This conversion is catalyzed by the enzyme zeatin reductase . This enzyme facilitates the saturation of the isopentenyl side chain of trans-zeatin, converting it to dihydrozeatin.

The overall reaction can be summarized as follows:

Trans-Zeatin + NADPH + H⁺ → Dihydrozeatin + NADP⁺

This reaction is a key step in the metabolic pathway of cytokinins, a class of phytohormones that play a pivotal role in regulating various aspects of plant growth and development. The conversion to dihydrozeatin is generally considered a step towards either storage or degradation of the active cytokinin.

Biosynthesis_Pathway trans_zeatin trans-Zeatin dihydrozeatin Dihydrozeatin trans_zeatin->dihydrozeatin Reduction zeatin_reductase Zeatin Reductase zeatin_reductase->dihydrozeatin nadp NADP⁺ zeatin_reductase->nadp nadph NADPH nadph->zeatin_reductase

Biosynthesis of dihydrozeatin from trans-zeatin.

Zeatin Reductase: Properties and Characteristics

Zeatin reductase has been identified and characterized in several plant species, with early studies focusing on its activity in immature embryos of Phaseolus vulgaris (common bean).

PropertyDescription
Enzyme Class Oxidoreductase
Cofactor NADPH is the required cofactor for the reduction reaction.
Optimal pH The enzyme exhibits optimal activity in a neutral to slightly alkaline pH range.
Substrate Specificity The enzyme is highly specific for trans-zeatin. It does not show significant activity with other related cytokinin compounds.
Isozymes At least two isozymes of zeatin reductase have been reported, differing in their molecular weight.

Quantitative Data:

Currently, specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for zeatin reductase are not well-documented in publicly available literature. Further enzymatic characterization is required to establish these critical kinetic parameters.

Experimental Protocols

Zeatin Reductase Activity Assay

A definitive, standardized protocol for a zeatin reductase activity assay is not widely established. However, a general approach can be adapted from standard reductase assays. The principle of the assay is to monitor the consumption of NADPH, which can be measured spectrophotometrically by the decrease in absorbance at 340 nm.

Materials:

  • Partially purified or crude enzyme extract containing zeatin reductase

  • Tris-HCl buffer (pH 7.5-8.0)

  • NADPH solution

  • Trans-zeatin solution (dissolved in a minimal amount of DMSO or ethanol and diluted in buffer)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and a known concentration of NADPH.

  • Add the enzyme extract to the reaction mixture and incubate for a short period to establish a baseline reading.

  • Initiate the reaction by adding a known concentration of trans-zeatin.

  • Immediately monitor the decrease in absorbance at 340 nm over a set period.

  • The rate of NADPH oxidation is proportional to the zeatin reductase activity.

Note: Appropriate controls, such as a reaction mixture without the enzyme or without the substrate, should be included to account for non-enzymatic degradation of NADPH.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis enzyme_prep Prepare Enzyme Extract mix Combine Enzyme and Reaction Mixture enzyme_prep->mix reagent_prep Prepare Reaction Mixture (Buffer, NADPH) reagent_prep->mix initiate Initiate with trans-Zeatin mix->initiate measure Monitor Absorbance at 340 nm initiate->measure calculate Calculate Enzyme Activity measure->calculate

General workflow for a zeatin reductase activity assay.
Quantification of Trans-Zeatin and Dihydrozeatin by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for the sensitive and specific quantification of cytokinins, including trans-zeatin and dihydrozeatin, in plant tissues.

Sample Preparation:

  • Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a cold solvent, typically a mixture of methanol, water, and formic acid. Deuterated internal standards are added at this stage for accurate quantification.

  • Purification: The extract is purified using solid-phase extraction (SPE) to remove interfering compounds.

  • Concentration: The purified extract is dried down and reconstituted in a small volume of a suitable solvent for HPLC-MS analysis.

HPLC-MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected onto a C18 reverse-phase HPLC column. A gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) is used to separate the different cytokinin species.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Detection is typically performed in positive ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high specificity and sensitivity.

Data Analysis:

The concentration of trans-zeatin and dihydrozeatin in the sample is determined by comparing the peak areas of the endogenous compounds to those of the deuterated internal standards.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenize Homogenization extract Extraction with Internal Standards homogenize->extract purify Solid-Phase Extraction extract->purify concentrate Concentration purify->concentrate hplc HPLC Separation concentrate->hplc ms Mass Spectrometric Detection hplc->ms quantify Quantification ms->quantify

Workflow for cytokinin analysis by HPLC-MS.

Conclusion

The conversion of trans-zeatin to dihydrozeatin, mediated by zeatin reductase, is a well-defined step in cytokinin metabolism. While the enzyme has been identified and its basic properties characterized, a significant gap remains in the quantitative understanding of its kinetics. The development of a robust and standardized enzyme assay is crucial for determining the Michaelis-Menten constants and Vmax, which will provide deeper insights into the regulation of cytokinin activity. The protocols and information presented in this guide offer a solid foundation for researchers to pursue further investigations into this important biosynthetic pathway.

The Role of Zeatin Reductase in DL-DIHYDROZEATIN Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of zeatin reductase in the synthesis of DL-DIHYDROZEATIN (DHZ). Dihydrozeatin, a highly active and stable cytokinin, is a metabolite of zeatin, and its formation is catalyzed by the enzyme zeatin reductase. This document outlines the biochemical properties of zeatin reductase, details experimental protocols for its study, and presents the signaling pathway of its product, dihydrozeatin, in comparison to its precursor, zeatin.

Biochemical Properties of Zeatin Reductase

Zeatin reductase is an oxidoreductase that catalyzes the conversion of zeatin to dihydrozeatin. This enzymatic reaction involves the reduction of the double bond in the isoprenoid side chain of zeatin. The primary source for the characterization of this enzyme has been immature embryos of Phaseolus vulgaris (the common bean).[1]

Key characteristics of zeatin reductase from Phaseolus vulgaris include:

  • Cofactor Requirement: The enzymatic activity is dependent on the presence of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a cofactor.[1]

  • pH Optimum: The enzyme exhibits optimal activity in a pH range of 7.5 to 8.0.[1]

  • Isozymes: Two forms of zeatin reductase have been identified, a high molecular weight isozyme (approximately 55,000 ± 5,000 Da) and a low molecular weight isozyme (approximately 25,000 ± 5,000 Da).[1]

  • Substrate Specificity: The enzyme is specific for zeatin and does not recognize closely related compounds such as ribosylzeatin, cis-zeatin, or N6-(Δ2-isopentenyl)adenine.[1]

Quantitative Data Summary

While detailed kinetic parameters (Km and Vmax) for zeatin reductase are not extensively reported in the literature, the following table provides a summary of the known properties of the enzyme. For comparative purposes, kinetic data for other cytokinin-metabolizing enzymes are also presented to provide a context for the affinity of these enzymes for cytokinin substrates.

EnzymeSource OrganismSubstrateKm (µM)VmaxOptimal pHCofactorMolecular Weight (Da)
Zeatin Reductase Phaseolus vulgaristrans-ZeatinNot ReportedNot Reported7.5 - 8.0NADPH55,000 ± 5,000 and 25,000 ± 5,000
O-xylosyltransferasePhaseolus vulgaristrans-Zeatin2Not Reported8.0 - 8.5UDP-xylose~50,000
O-xylosyltransferasePhaseolus vulgarisDihydrozeatin10Not Reported8.0 - 8.5UDP-xylose~50,000
cis-Zeatin-O-glucosyltransferase (cisZOG1)Zea mayscis-Zeatin46Not Reported7.5UDP-glucose52,000 (recombinant)
cis-Zeatin-O-glucosyltransferase (cisZOG2)Zea mayscis-Zeatin96Not Reported7.5UDP-glucose52,000 (recombinant)

Experimental Protocols

This section provides detailed methodologies for the purification and activity assay of zeatin reductase, based on established protocols for similar plant enzymes.

Purification of Zeatin Reductase from Phaseolus vulgaris Embryos

This protocol is adapted from the partial purification of zeatin reductase.

Materials:

  • Immature Phaseolus vulgaris seeds

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM 2-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol

  • Ammonium sulfate

  • Dialysis Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM 2-mercaptoethanol

  • Affinity Chromatography Column (e.g., Blue Sepharose)

  • Gel Filtration Chromatography Column (e.g., Sephacryl S-200)

  • Anion Exchange Chromatography Column (e.g., DEAE-Sepharose)

  • Protein assay reagent (e.g., Bradford reagent)

Procedure:

  • Crude Extract Preparation:

    • Homogenize immature Phaseolus vulgaris embryos in ice-cold extraction buffer.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant as the crude enzyme extract.

  • Ammonium Sulfate Fractionation:

    • Slowly add solid ammonium sulfate to the crude extract to achieve 40% saturation while stirring on ice.

    • After 30 minutes, centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the pellet and add ammonium sulfate to the supernatant to achieve 80% saturation.

    • Stir for 30 minutes on ice and centrifuge as before.

    • Resuspend the pellet in a minimal volume of dialysis buffer.

  • Dialysis:

    • Dialyze the resuspended pellet against the dialysis buffer overnight at 4°C with at least two changes of buffer.

  • Affinity Chromatography:

    • Apply the dialyzed sample to a Blue Sepharose column pre-equilibrated with dialysis buffer.

    • Wash the column with the dialysis buffer until the absorbance at 280 nm returns to baseline.

    • Elute the bound proteins with a linear gradient of 0-1.5 M NaCl in dialysis buffer.

    • Collect fractions and assay for zeatin reductase activity.

  • Gel Filtration Chromatography:

    • Pool the active fractions from the affinity chromatography step and concentrate them.

    • Apply the concentrated sample to a Sephacryl S-200 column pre-equilibrated with dialysis buffer containing 100 mM NaCl.

    • Elute with the same buffer and collect fractions.

    • Assay the fractions for zeatin reductase activity.

  • Anion Exchange Chromatography:

    • Pool the active fractions from the gel filtration step and dialyze against dialysis buffer.

    • Apply the sample to a DEAE-Sepharose column pre-equilibrated with dialysis buffer.

    • Elute with a linear gradient of 0-0.5 M NaCl in dialysis buffer.

    • Collect fractions and assay for zeatin reductase activity.

  • Protein Quantification:

    • Determine the protein concentration of the purified fractions using the Bradford assay.

Zeatin Reductase Activity Assay

This spectrophotometric assay measures the activity of zeatin reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Purified or partially purified zeatin reductase

  • Assay Buffer: 100 mM Tris-HCl (pH 7.8)

  • trans-Zeatin solution (1 mM in DMSO)

  • NADPH solution (10 mM in assay buffer)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a quartz cuvette, prepare a reaction mixture containing:

      • 800 µL of Assay Buffer

      • 100 µL of enzyme preparation

      • 50 µL of trans-Zeatin solution (final concentration ~50 µM)

  • Initiation of Reaction:

    • Initiate the reaction by adding 50 µL of NADPH solution (final concentration ~0.5 mM).

  • Spectrophotometric Measurement:

    • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes at a constant temperature (e.g., 30°C).

  • Calculation of Enzyme Activity:

    • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

    • One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Signaling Pathways and Experimental Workflows

Comparative Signaling Pathways of Zeatin and Dihydrozeatin

Dihydrozeatin and zeatin exert their biological effects through a multi-step phosphorelay signaling pathway. However, they exhibit different affinities for the cytokinin receptors, primarily the ARABIDOPSIS HISTIDINE KINASE (AHK) proteins. Dihydrozeatin shows a higher affinity for AHK3, whereas trans-zeatin can bind to both AHK3 and CRE1/AHK4. This differential receptor binding is thought to contribute to their distinct physiological roles.

CytokininSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus zeatin trans-Zeatin ahk3 AHK3 Receptor zeatin->ahk3 Binds ahk4 CRE1/AHK4 Receptor zeatin->ahk4 Binds dhz Dihydrozeatin dhz->ahk3 Preferentially Binds ahp AHP (Histidine Phosphotransfer Protein) ahk3->ahp Phosphorylates ahk4->ahp Phosphorylates ahp_p AHP-P arr_b Type-B ARR (Response Regulator) ahp_p->arr_b Phosphorylates arr_b_p Type-B ARR-P (Active) dna Cytokinin-Responsive Genes arr_b_p->dna Binds to Promoters gene_exp Gene Expression dna->gene_exp Leads to

Caption: Comparative signaling of trans-Zeatin and Dihydrozeatin.

Experimental Workflow for Zeatin Reductase Characterization

The following diagram illustrates a typical workflow for the characterization of zeatin reductase from a plant source.

EnzymeCharacterizationWorkflow start Plant Material (e.g., Phaseolus vulgaris embryos) extraction Crude Enzyme Extraction start->extraction purification Multi-step Protein Purification (Ammonium Sulfate, Chromatography) extraction->purification activity_assay Enzyme Activity Assay (Spectrophotometric) purification->activity_assay sds_page SDS-PAGE and Molecular Weight Determination purification->sds_page kinetics Kinetic Analysis (Determination of Km and Vmax) activity_assay->kinetics characterization Biochemical Characterization (pH optimum, cofactor specificity) kinetics->characterization end Characterized Zeatin Reductase characterization->end

Caption: Workflow for Zeatin Reductase Characterization.

References

The Core Mechanism of DL-DIHYDROZEATIN in Cell Differentiation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-DIHYDROZEATIN (DHZ), a naturally occurring cytokinin, plays a pivotal role in the regulation of cell division and differentiation in plants. This technical guide delineates the core mechanism of action of DHZ, focusing on its interaction with specific cellular receptors and the subsequent signaling cascade that modulates gene expression and ultimately directs cell fate. This document provides a comprehensive overview of the DHZ signaling pathway, detailed experimental protocols for its characterization, and quantitative data on its biological effects, serving as a critical resource for researchers in plant biology, agriculture, and drug discovery.

Introduction

Cytokinins are a class of phytohormones that, in concert with other hormones like auxin, orchestrate plant growth and development.[1] this compound is a derivative of zeatin, another potent cytokinin, and is recognized for its significant biological activity.[2] Its primary role in cell differentiation is mediated through a well-defined signaling pathway that is highly conserved across the plant kingdom.[3] Understanding this mechanism is crucial for applications ranging from improving crop yields to identifying novel therapeutic targets in cytokinin-related research.

Mechanism of Action: The Cytokinin Signaling Pathway

The cellular response to this compound is initiated by its binding to specific receptors, which triggers a phosphorelay signaling cascade analogous to two-component systems found in bacteria. This pathway culminates in the nucleus with the regulation of target gene expression, thereby influencing cell division and differentiation.

Receptor Binding and Specificity

DHZ preferentially binds to the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor.[4] While other cytokinins like trans-zeatin can bind to multiple AHK receptors (AHK2, AHK3, and CRE1/AHK4), DHZ exhibits a higher affinity for AHK3, suggesting a more specialized role in developmental processes mediated by this specific receptor.[4][5] This specific interaction is a key determinant of the downstream cellular response.

The Phosphorelay Cascade

Upon DHZ binding, the AHK3 receptor autophosphorylates a conserved histidine residue within its kinase domain. This phosphate group is then transferred to an aspartate residue in the receptor's receiver domain. Subsequently, the phosphate is relayed to ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), which then translocate from the cytoplasm to the nucleus.

Inside the nucleus, the phosphorylated AHPs transfer the phosphate group to ARABIDOPSIS RESPONSE REGULATORS (ARRs). There are two main types of ARRs:

  • Type-B ARRs: These are transcription factors that, upon phosphorylation, become active and bind to the promoter regions of cytokinin-responsive genes, including the Type-A ARRs, to regulate their transcription.[3] Specifically, DHZ-mediated activation of AHK3 leads to the activation of ARR1, ARR11, and ARR12, which are crucial for promoting cell differentiation in the root meristem.[4]

  • Type-A ARRs: These are also induced by cytokinin signaling and act as negative regulators of the pathway, creating a feedback loop to attenuate the signal.

The following diagram illustrates the DHZ signaling pathway:

DHZ_Signaling_Pathway cluster_nucleus Nucleus DHZ This compound AHK3 AHK3 Receptor (Histidine Kinase) DHZ->AHK3 AHP AHP (Histidine Phosphotransfer Protein) AHK3->AHP Phosphorelay (P) AHP_P AHP-P ARR_B Type-B ARR (ARR1, ARR11, ARR12) AHP_P->ARR_B Phosphorelay (P) ARR_B_P Type-B ARR-P Genes Cytokinin-Responsive Genes (e.g., Type-A ARRs) ARR_B_P->Genes Transcriptional Activation ARR_A Type-A ARR (Negative Regulator) ARR_A->ARR_B_P Negative Feedback Genes->ARR_A Transcription & Translation

Caption: this compound Signaling Pathway. (Within 100 characters)

Quantitative Data on DHZ-Mediated Cell Differentiation

The effects of this compound on cell differentiation can be quantified through various assays. The following tables summarize key quantitative data from studies on Arabidopsis thaliana root development.

Table 1: Effect of Exogenous this compound on Arabidopsis Root Meristem Size

DHZ Concentration (µM)Root Meristem Size Reduction (relative to control)Reference
0.1Minimal effect[1]
0.5Significant reduction[1]
1.0Strong reduction[1]
5.0Strong reduction[1]

Table 2: Binding Affinity of Cytokinins to AHK Receptors

CytokininReceptorApparent Dissociation Constant (KD) (nM)Reference
trans-ZeatinAHK31-2[5]
trans-ZeatinCRE1/AHK42-4[5]
Isopentenyladenine (iP)AHK3~10-fold lower affinity than CRE1/AHK4[5]
Dihydrozeatin (DHZ) AHK3 Higher affinity than CRE1/AHK4 [5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Cytokinin Receptor Competitive Binding Assay

This assay measures the ability of DHZ to compete with a radiolabeled cytokinin for binding to its receptor.

Materials:

  • Membrane preparations expressing the cytokinin receptor of interest (e.g., AHK3).

  • Radiolabeled cytokinin (e.g., [³H]trans-zeatin).

  • Unlabeled this compound.

  • Assay buffer (e.g., PBS, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a dilution series of unlabeled DHZ in the assay buffer.

  • In microcentrifuge tubes, combine the receptor-containing membranes, a fixed concentration of radiolabeled cytokinin, and varying concentrations of unlabeled DHZ.

  • Include controls for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled trans-zeatin).

  • Incubate the reactions at 4°C for 1 hour with gentle agitation.[6]

  • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding and plot it against the logarithm of the DHZ concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[6]

Receptor_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - Radiolabeled Cytokinin - DHZ Dilution Series Start->Prepare_Reagents Incubation Incubate Receptor, Radioligand, and DHZ Prepare_Reagents->Incubation Filtration Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration Measurement Measure Radioactivity (Scintillation Counting) Filtration->Measurement Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Measurement->Analysis End End Analysis->End

Caption: Workflow for a competitive cytokinin receptor binding assay. (Within 100 characters)
Arabidopsis Root Growth Assay

This assay quantifies the effect of DHZ on root meristem size and overall root length.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0).

  • Murashige and Skoog (MS) medium with 1% (w/v) sucrose and 0.8% (w/v) agar.

  • This compound stock solution.

  • Sterile petri plates.

  • Growth chamber with controlled light and temperature.

  • Microscope with a camera and image analysis software.

Procedure:

  • Sterilize and sow Arabidopsis seeds on MS agar plates.

  • Stratify the seeds at 4°C for 2-3 days in the dark.

  • Transfer the plates to a growth chamber and grow vertically for 5 days.[1]

  • Transfer seedlings to new MS agar plates containing various concentrations of DHZ (e.g., 0, 0.1, 0.5, 1, 5 µM).[1]

  • Continue to grow the seedlings vertically for a specified period (e.g., 5-7 days).

  • Image the roots using a microscope.

  • Measure the primary root length and the number of cortical cells in the meristematic zone using image analysis software.

Root_Growth_Assay_Workflow Start Start Seed_Germination Germinate Arabidopsis Seeds on MS Plates Start->Seed_Germination Seedling_Transfer Transfer 5-day-old Seedlings to DHZ-containing Plates Seed_Germination->Seedling_Transfer Incubation Incubate Vertically in Growth Chamber Seedling_Transfer->Incubation Imaging Image Roots with a Microscope Incubation->Imaging Measurement Measure Root Length and Meristem Size Imaging->Measurement End End Measurement->End

Caption: Workflow for a quantitative Arabidopsis root growth assay. (Within 100 characters)
ARR5::GUS Reporter Assay for Cytokinin Activity

This assay utilizes a transgenic Arabidopsis line expressing the β-glucuronidase (GUS) reporter gene under the control of the cytokinin-responsive ARR5 promoter to visualize and quantify cytokinin activity.

Materials:

  • Arabidopsis thaliana seedlings of the ARR5::GUS reporter line.

  • Liquid MS medium.

  • This compound stock solution.

  • GUS staining solution (containing X-Gluc).

  • Ethanol series for destaining.

  • Microscope.

Procedure:

  • Grow ARR5::GUS seedlings in liquid MS medium.

  • Treat the seedlings with various concentrations of DHZ for a specified time (e.g., 16 hours).[1]

  • Incubate the seedlings in GUS staining solution at 37°C until a blue color develops.

  • Stop the reaction and destain the seedlings with an ethanol series (e.g., 70%, 90%, 100%).

  • Visualize the GUS staining pattern under a microscope to determine the tissues with active cytokinin signaling.

  • For quantitative analysis, a fluorometric assay using 4-methylumbelliferyl glucuronide (MUG) as a substrate can be performed on protein extracts from the treated seedlings.[7]

This compound in Animal Cell Differentiation

Currently, the primary and well-established role of this compound and other cytokinins in cell differentiation is confined to the plant kingdom. There is a lack of significant scientific literature demonstrating a direct and specific mechanism of action for DHZ in animal cell differentiation. The two-component signaling system utilized by plants for cytokinin perception is not conserved in animals. Therefore, the direct application of DHZ for modulating animal cell differentiation is not supported by current scientific evidence.

Conclusion

This compound exerts its influence on cell differentiation in plants through a specific and well-characterized signaling pathway. Its preferential binding to the AHK3 receptor initiates a phosphorelay cascade that culminates in the transcriptional regulation of genes controlling cell division and differentiation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate further the nuances of cytokinin signaling and its potential applications in agriculture and biotechnology. The lack of a known mechanism in animal cells underscores the distinct evolutionary paths of signaling networks in different biological kingdoms.

References

AHK3 receptor signaling pathway for DL-DIHYDROZEATIN

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the AHK3 receptor signaling pathway for DL-DIHYDROZEATIN is provided for researchers, scientists, and drug development professionals. This document outlines the core signaling cascade, presents quantitative data, details experimental protocols, and includes visual diagrams to facilitate a comprehensive understanding of this specific cytokinin signaling pathway.

The perception of this compound (DHZ), a naturally occurring cytokinin, is primarily mediated by the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor in Arabidopsis thaliana.[1] This interaction triggers a specific signaling cascade that plays a crucial role in plant development, particularly in promoting cell differentiation within the root meristem.[1] The AHK3 receptor shows a higher affinity for DHZ compared to other cytokinin receptors like CRE1/AHK4.[2][3]

The signaling pathway is initiated upon the binding of DHZ to the extracellular CHASE domain of the AHK3 receptor.[4][5] This event leads to the autophosphorylation of a conserved histidine residue in the receptor's cytoplasmic domain.[4] The phosphate group is subsequently transferred to Arabidopsis Histidine Phosphotransfer Proteins (AHPs) in the cytoplasm.[4] These phosphorylated AHPs then move into the nucleus and transfer the phosphate group to Type-B Arabidopsis Response Regulators (ARRs).[4] Specifically for the DHZ-AHK3 pathway, this activation involves the transcription factors ARR1, ARR12, and ARR11.[1] Once activated, these Type-B ARRs bind to the promoters of cytokinin-responsive genes, thereby modulating their expression and influencing developmental processes.[1][4]

Quantitative Data Summary

The interaction between cytokinins and their receptors can be quantified by various biochemical assays. The following tables summarize the available quantitative data for the AHK3 receptor's affinity for DHZ and other cytokinins.

LigandReceptorApparent Dissociation Constant (KD)Assay SystemReference
trans-zeatin (tZ)AHK31-2 nME. coli live-cell binding assay[2][3]
trans-zeatin (tZ)CRE1/AHK42-4 nME. coli live-cell binding assay[2][3]
CytokininRelative Affinity for AHK3 vs. CRE1/AHK4Reference
This compound (DHZ)AHK3 has a higher affinity for DHZ than CRE1/AHK4.[2][3][2][3]
Isopentenyladenine (iP)AHK3 has an approximately 10-fold lower affinity for iP than CRE1/AHK4.[2][3][2][3]
cis-zeatinAHK3 recognizes cis-zeatin, while CRE1/AHK4 shows lower sensitivity.[6][6]

Experimental Protocols

Investigating the AHK3-DHZ signaling pathway involves several key experimental techniques. Below are detailed methodologies for commonly cited experiments.

In Vitro Ligand Binding Assay (Live-Cell Binding Assay in E. coli)

This method is used to determine the binding affinity of a ligand to its receptor.[2][3]

  • Expression of AHK3 in E. coli : The coding sequence for AHK3 is cloned into an E. coli expression vector. The resulting plasmid is transformed into a suitable E. coli strain. Expression of the receptor is induced, typically by adding IPTG.

  • Cell Preparation : The E. coli cells expressing AHK3 are grown to a suitable density, harvested by centrifugation, and washed.

  • Binding Assay : The cells are incubated with a radiolabeled ligand (e.g., 3H-trans-zeatin) at various concentrations. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the corresponding unlabeled ligand.

  • Separation and Measurement : After incubation, the cells are collected, and the unbound ligand is removed by washing. The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis : The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using Scatchard plots to determine the dissociation constant (KD).[2][3]

Cytokinin Activity Bioassay (ARR5::GUS Reporter Gene Assay)

This in-planta assay measures the biological activity of cytokinins by monitoring the expression of a cytokinin-responsive reporter gene.[6]

  • Plant Material : Arabidopsis thaliana seedlings harboring a fusion of the cytokinin-responsive ARR5 gene promoter with the GUS (β-glucuronidase) reporter gene are used.

  • Treatment : Seedlings are incubated with different concentrations of the cytokinin to be tested (e.g., DHZ).

  • GUS Activity Measurement : After the treatment period, the GUS activity is quantified. This can be done through histochemical staining to visualize the spatial expression pattern or through a fluorometric assay for quantitative measurement.

  • Data Analysis : The level of GUS activity is correlated with the concentration of the applied cytokinin to determine its biological activity.[6]

Root Meristem Size Analysis

This assay is used to assess the effect of DHZ on cell differentiation in the root.[1]

  • Plant Growth : Arabidopsis thaliana seedlings (wild-type and relevant mutants like ahk3-3) are grown on a suitable medium.

  • Treatment : Seedlings are transferred to a medium containing DHZ at a specific concentration (e.g., 0.5 µM) or a mock control.[1]

  • Microscopy : After a defined treatment period (e.g., 16 or 24 hours), the roots are observed using a DIC optical microscope.[1]

  • Quantification : The number of meristematic cortical cells is counted to determine the size of the root meristem.[1]

  • Statistical Analysis : The data from treated and control plants are statistically compared to determine the significance of the observed effects.[1]

Mandatory Visualizations

The following diagrams illustrate the AHK3 signaling pathway and a typical experimental workflow.

AHK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHZ This compound (DHZ) AHK3 AHK3 Receptor DHZ->AHK3 Binding AHK3_P AHK3-P AHK3->AHK3_P Autophosphorylation AHP AHP AHK3_P->AHP Phosphorelay AHP_P AHP-P ARR_B Type-B ARR (ARR1, 12, 11) ARR_B_P Activated Type-B ARR-P DNA Cytokinin-Responsive Genes Response Transcriptional Regulation (Cell Differentiation) Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis node1 Express AHK3 in E. coli node3 Incubate E. coli expressing AHK3 with [3H]DHZ at various concentrations node1->node3 node4 Incubate with [3H]DHZ + excess unlabeled DHZ (Non-specific binding) node1->node4 node2 Prepare Radiolabeled Ligand ([3H]DHZ) node2->node3 node2->node4 node5 Separate bound and free ligand node3->node5 node4->node5 node6 Measure radioactivity (Scintillation Counting) node5->node6 node7 Calculate Specific Binding node6->node7 node8 Scatchard Analysis to determine KD node7->node8

References

The Regulatory Role of DL-DIHYDROZEATIN on ARR Transcription Factor Activity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth, development, and physiological processes. A key component of the cytokinin signaling pathway is the family of transcription factors known as Arabidopsis Response Regulators (ARRs). This technical guide delves into the specific regulatory effects of DL-DIHYDROZEATIN (DHZ), a naturally occurring cytokinin, on the activity of ARR transcription factors. Understanding this interaction is crucial for the development of novel compounds that can modulate plant growth and stress responses.

Recent studies have elucidated that DHZ, similar to other cytokinins like trans-zeatin (tZ), controls plant development by promoting cell differentiation, particularly in the root meristem.[1][2] This activity is mediated through a specific perception and signal transduction pathway that directly impacts the function of ARR transcription factors.

Core Signaling Pathway: DHZ-Mediated ARR Regulation

The perception and signal transduction of cytokinins, including DHZ, involve a multistep two-component system analogous to bacterial signaling pathways.[1][3] In Arabidopsis thaliana, this pathway is initiated by the binding of cytokinin to transmembrane histidine kinase receptors (AHKs).

Pharmacological and genetic analyses have demonstrated that DHZ is specifically and uniquely perceived by the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor.[1][2] This binding event triggers a phosphorelay cascade. The activated AHK3 autophosphorylates and transfers the phosphate group to histidine phosphotransfer proteins (AHPs). These AHPs then shuttle the phosphate group to the nucleus, where they phosphorylate and activate Type-B ARR transcription factors.[3]

Activated Type-B ARRs, which possess a DNA-binding domain, function as positive regulators of cytokinin signaling.[3] Specifically, the perception of DHZ by AHK3 leads to the activation of ARR1, ARR12, and ARR11 .[1][2] These activated Type-B ARRs then bind to the promoters of cytokinin-responsive genes and modulate their expression.

A primary set of target genes for Type-B ARRs are the Type-A ARRs .[4][5] Type-A ARRs lack a DNA-binding domain and act as negative regulators of the cytokinin signaling pathway, forming a feedback loop to attenuate the signal.[3][5] The transcriptional upregulation of Type-A ARRs is a hallmark of cytokinin response.[4]

DHZ_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHZ This compound AHK3 AHK3 Receptor DHZ->AHK3 Binding AHP AHP (Phosphotransfer) AHK3->AHP Phosphorelay Type_B_ARR Type-B ARRs (ARR1, ARR12, ARR11) (Inactive) AHP->Type_B_ARR Phosphorylation Type_B_ARR_active Type-B ARRs (Active) Type_A_ARR_gene Type-A ARR Genes Type_B_ARR_active->Type_A_ARR_gene Transcriptional Activation Cytokinin_Response_Genes Other Cytokinin Response Genes Type_B_ARR_active->Cytokinin_Response_Genes Transcriptional Regulation Type_A_ARR_protein Type-A ARR Protein (Negative Regulator) Type_A_ARR_gene->Type_A_ARR_protein Transcription & Translation Type_A_ARR_protein->AHP Negative Feedback

DHZ Signaling Pathway leading to ARR regulation.

Quantitative Data on DHZ-Mediated Responses

The activation of the cytokinin signaling pathway by DHZ leads to measurable physiological responses. One such response is the promotion of cell differentiation in the root meristem, which can be quantified by measuring the number of meristematic cortical cells.

TreatmentGenotypeMeristematic Cortical Cell Number (Mean ± SE)
MockWild-Type (Wt)~38
0.5 µM trans-zeatin (tZ) for 16hWild-Type (Wt)~25
0.5 µM this compound (DHZ) for 16h Wild-Type (Wt) ~25
Mockahk3-3 mutant~38
0.5 µM trans-zeatin (tZ) for 16hahk3-3 mutant~25
0.5 µM this compound (DHZ) for 16h ahk3-3 mutant ~38 (Insensitive)

Data synthesized from descriptions in Vinciarelli et al., 2025.[1]

The data clearly indicates that DHZ, like tZ, reduces the number of meristematic cells, promoting differentiation.[1] Importantly, the ahk3-3 mutant is insensitive to DHZ, confirming that AHK3 is the primary receptor for this cytokinin in regulating root meristem size.[1]

Experimental Protocols

Analysis of Root Meristem Response to DHZ

This protocol outlines a method to quantify the effect of DHZ on root meristem size in Arabidopsis thaliana.

1. Plant Material and Growth Conditions:

  • Use Arabidopsis thaliana seedlings, typically wild-type (e.g., Col-0) and relevant mutant lines (e.g., ahk3-3, arr1-3, arr12-1).

  • Sterilize seeds and sow them on Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar.

  • Stratify seeds at 4°C for 2 days in the dark to synchronize germination.

  • Grow seedlings vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

2. DHZ Treatment:

  • Prepare a stock solution of this compound (DHZ) in a suitable solvent (e.g., DMSO).

  • Prepare treatment plates containing MS medium supplemented with the final desired concentration of DHZ (e.g., 0.5 µM). Ensure the final solvent concentration is consistent across all plates, including the mock control.

  • After a set period of growth (e.g., 5 days post-germination), transfer seedlings to the treatment or mock plates.

  • Incubate the seedlings on the treatment plates for the desired duration (e.g., 16 hours).

3. Microscopy and Data Acquisition:

  • After treatment, clear the roots using a clearing solution (e.g., chloral hydrate solution) to visualize the internal cell layers.

  • Mount the cleared roots on a microscope slide with a drop of clearing solution.

  • Visualize the root tips using a differential interference contrast (DIC) microscope.

  • Capture images of the root meristem.

4. Quantification and Statistical Analysis:

  • For each root, count the number of cortical cells in a file extending from the quiescent center to the first elongated cell in the transition zone.

  • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the differences between treatments and genotypes.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_analysis 3. Analysis Seed_Sterilization Seed Sterilization (Wild-Type & Mutants) Plating Plating on MS Medium Seed_Sterilization->Plating Growth Seedling Growth (5 days) Plating->Growth Transfer Transfer to Treatment Plates (Mock, DHZ) Growth->Transfer Incubation Incubation (16 hours) Transfer->Incubation Clearing Root Clearing Incubation->Clearing Microscopy DIC Microscopy Clearing->Microscopy Quantification Quantification of Meristematic Cells Microscopy->Quantification Stats Statistical Analysis Quantification->Stats

Workflow for Root Meristem Response Assay.

Conclusion and Future Directions

This compound regulates ARR transcription factors through a specific signaling cascade initiated by its perception by the AHK3 receptor. This leads to the activation of Type-B ARRs (ARR1, ARR12, and ARR11), which in turn modulate the expression of downstream target genes, including the negative-feedback regulators, the Type-A ARRs. This regulatory mechanism plays a crucial role in controlling cell differentiation and root development.

For drug development professionals, the specificity of the DHZ-AHK3 interaction presents a potential target for the development of agrochemicals that can precisely modulate plant growth. Further research should focus on a comprehensive transcriptomic analysis to identify the full spectrum of ARR and other downstream genes regulated by DHZ. Elucidating the crystal structure of the DHZ-AHK3 complex could also provide valuable insights for the rational design of novel cytokinin agonists and antagonists.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of DL-DIHYDROZEATIN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-DIHYDROZEATIN is a naturally occurring cytokinin, a class of plant hormones that play a pivotal role in various aspects of plant growth and development. As a derivative of adenine, its structure features a purine ring with a substituted amino group at the N6 position. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on experimental details and signaling pathways relevant to research and development.

Chemical Structure and Identification

This compound is the racemic mixture of the dihydrozeatin molecule. The core structure consists of a purine base (adenine) linked to a 4-hydroxy-3-methylbutyl side chain at the 6-amino position.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-methyl-4-(7H-purin-6-ylamino)butan-1-ol[1]
CAS Number 23599-75-9[2]
Molecular Formula C₁₀H₁₅N₅O[3]
Molecular Weight 221.26 g/mol [2]
Canonical SMILES CC(CO)CCNc1ncnc2nc[nH]c12
InChI Key XXFACTAYGKKOQB-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point Not definitively reported for the DL-racemate.
Boiling Point (Predicted) 376.5 ± 52.0 °C
pKa (Predicted) 14.99 ± 0.10
Solubility Soluble in ethanol[3][4], DMSO[1]. Sparingly soluble in water.
Appearance White to off-white solid
Storage Temperature 2-8°C[2]

Biological Activity and Signaling Pathway

This compound functions as a cytokinin, a class of phytohormones that regulate cell division, differentiation, and various other developmental processes in plants. A significant aspect of its biological activity is its role in promoting cell differentiation in the root meristem.

Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway is a multi-step phosphorelay system. This compound, like other cytokinins, initiates this cascade by binding to specific receptors.

  • Perception: this compound is perceived by transmembrane histidine kinase receptors (AHKs) located in the endoplasmic reticulum. In Arabidopsis thaliana, it has been shown to be specifically perceived by the AHK3 receptor.

  • Phosphorelay: Upon binding of this compound, the AHK3 receptor autophosphorylates a conserved histidine residue. This phosphate group is then transferred to a conserved aspartate residue within the receptor's receiver domain. Subsequently, the phosphate is relayed to histidine phosphotransfer proteins (AHPs) in the cytoplasm.

  • Nuclear Translocation and Response Regulation: The phosphorylated AHPs translocate to the nucleus and transfer the phosphate group to response regulators (ARRs). There are two main types of ARRs:

    • Type-B ARRs: These are transcription factors that, upon phosphorylation, activate the transcription of cytokinin-responsive genes, including the Type-A ARRs.

    • Type-A ARRs: These are also induced by cytokinin and act as negative regulators of the signaling pathway, creating a feedback loop.

The activation of this pathway by this compound ultimately leads to the regulation of gene expression, thereby controlling processes such as cell differentiation in the root.

Cytokinin_Signaling_Pathway cluster_extracellular Endoplasmic Reticulum Lumen cluster_membrane ER Membrane cluster_nucleus Nucleus DHDZ This compound AHK3 AHK3 Receptor DHDZ->AHK3 Binding AHK3->AHK3 AHP AHP (Histidine Phosphotransfer Protein) AHK3->AHP Phosphorelay AHP_p AHP-P ARR_B Type-B ARR AHP_p->ARR_B Phosphotransfer ARR_B_p Type-B ARR-P Gene Cytokinin-Responsive Genes ARR_B_p->Gene Transcriptional Activation ARR_A Type-A ARR ARR_A->ARR_B_p Negative Feedback Gene->ARR_A Expression Response Cellular Response (e.g., Cell Differentiation) Gene->Response Leads to

Caption: this compound signaling pathway.

Experimental Protocols

Synthesis of 6-(4-hydroxy-3-methylbutylamino)purine (this compound)

General Reaction Scheme:

Synthesis_Scheme 6-Chloropurine 6-Chloropurine This compound This compound 6-Chloropurine->this compound + 4-Amino-2-methyl-1-butanol

Caption: General synthesis scheme for this compound.

Note: This is a generalized representation. The actual synthesis would require specific reaction conditions, including the choice of solvent, temperature, and purification methods, which would need to be optimized.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the analysis of this compound.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at approximately 269 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of this compound.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for purine derivatives.

  • Expected ¹H NMR Signals: Resonances corresponding to the purine ring protons, the methylene and methine protons of the side chain, and the hydroxyl proton.

  • Expected ¹³C NMR Signals: Resonances for the carbon atoms of the purine ring and the side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.

  • Ionization: Electrospray ionization (ESI) is a suitable method.

  • Expected Mass: The protonated molecule [M+H]⁺ would have an m/z of approximately 222.27.

  • Fragmentation: Collision-induced dissociation (CID) would likely lead to the cleavage of the side chain, with characteristic fragments corresponding to the purine ring and the aliphatic side chain.

Cytokinin Activity Bioassay: Arabidopsis Root Meristem Differentiation Assay

This assay is used to evaluate the cytokinin activity of this compound by observing its effect on root cell differentiation.

  • Plant Material: Arabidopsis thaliana seedlings.

  • Growth Medium: Murashige and Skoog (MS) medium supplemented with various concentrations of this compound (e.g., 0.1 µM to 10 µM). A mock control (medium with the solvent used for this compound, e.g., ethanol) should be included.

  • Incubation: Seedlings are grown vertically on agar plates under controlled light and temperature conditions.

  • Analysis: The length of the primary root and the number of meristematic cells are measured at specific time points (e.g., after 5-7 days of growth). A decrease in root length and meristem cell number with increasing concentrations of this compound indicates cytokinin activity promoting cell differentiation.

Bioassay_Workflow start Start: Arabidopsis Seedlings prepare_media Prepare MS Media with various [this compound] and mock control start->prepare_media plate_seedlings Plate seedlings on vertical agar plates prepare_media->plate_seedlings incubate Incubate under controlled conditions (light, temp.) plate_seedlings->incubate measure Measure primary root length and meristem cell number after 5-7 days incubate->measure analyze Analyze data: Compare root growth to mock control measure->analyze end End: Determine Cytokinin Activity analyze->end

References

The Phytohormone DL-Dihydrozeatin: A Technical Guide to its Natural Sources, Analysis, and Biological Action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the naturally occurring cytokinin, DL-DIHYDROZEATIN (DHZ). As a key regulator of plant growth and development, understanding its sources, quantification, and mechanism of action is crucial for advancements in agriculture and pharmacology. This document details its presence in various plant species, presents methodologies for its analysis, and elucidates its signaling pathway.

Natural Occurrence and Quantitative Analysis

This compound is a derivative of zeatin, another common cytokinin, and is found across the plant kingdom. It is often present alongside other cytokinins and its concentration can vary significantly depending on the plant species, tissue type, and developmental stage. Notably, DHZ has been identified in significant quantities in staple crops such as maize and in the liquid endosperm of coconuts. The following table summarizes the quantitative data on DHZ concentrations in selected natural sources.

Natural SourcePlant Part/VarietyConcentration (µM)Reference
Coconut (Cocos nucifera) Water (Malayan Green Dwarf)0.0144 (at 140 days)[1]
Water (Malayan Yellow Dwarf)0.0046 (at 160 days)[1]
Maize (Zea mays) Dry KernelsHigh levels (43% of total cytokinins)[2]
Roots, Stems, LeavesRelatively low levels[3]

Experimental Protocols

Accurate quantification and analysis of this compound require robust experimental protocols. The following sections detail established methodologies for the extraction, purification, and quantification of DHZ from plant tissues.

Protocol 1: Extraction and Purification of Cytokinins from Plant Material

This protocol is adapted from established methods for cytokinin analysis.[4][5][6][7]

1. Sample Preparation:

  • Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction:

  • Suspend the powdered tissue in an ice-cold extraction buffer (e.g., methanol:water:formic acid, 15:4:1, v/v/v).

  • For quantitative analysis, add a known amount of a suitable internal standard, such as deuterated dihydrozeatin.

  • Incubate the mixture at -20°C for at least 12 hours.

  • Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant. Repeat the extraction of the pellet with fresh extraction buffer to ensure complete recovery.

  • Pool the supernatants.

3. Purification using Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by the extraction buffer.

  • Load the crude extract onto the conditioned cartridge.

  • Wash the cartridge with a non-eluting solvent (e.g., 1% acetic acid) to remove interfering compounds.

  • Elute the cytokinins with a suitable solvent, such as 0.35 M ammonia in 70% methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

Protocol 2: Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol outlines the analysis of the purified cytokinin fraction using HPLC coupled with mass spectrometry, a highly sensitive and specific method.[4][5][8][9]

1. Sample Reconstitution:

  • Reconstitute the dried, purified extract in a small, precise volume of the initial mobile phase (e.g., 5% acetonitrile).

2. Chromatographic Separation:

  • Inject the reconstituted sample onto a C18 reversed-phase HPLC column.

  • Use a gradient elution program with two mobile phases:

    • Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%).
    • Mobile Phase B: Acetonitrile or methanol with a small percentage of formic acid (e.g., 0.1%).

  • The gradient should be optimized to achieve good separation of this compound from other cytokinins and matrix components.

3. Mass Spectrometric Detection:

  • The eluent from the HPLC is introduced into the mass spectrometer.

  • Use an electrospray ionization (ESI) source in positive ion mode.

  • For quantitative analysis, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for this compound and a specific product ion generated by its fragmentation.

  • The transition for endogenous DHZ is compared to the transition of the deuterated internal standard for accurate quantification.

Signaling Pathway and Experimental Workflow

Recent research has begun to elucidate the specific signaling pathways through which this compound exerts its effects. In the model organism Arabidopsis thaliana, DHZ has been shown to be specifically perceived by the histidine kinase receptor AHK3, which then initiates a downstream signaling cascade.

Dihydrozeatin_Signaling_Pathway DHZ This compound AHK3 AHK3 Receptor DHZ->AHK3 Binds to Phosphorylation Phosphorylation Cascade AHK3->Phosphorylation Initiates ARRs Type-B ARRs (ARR1, ARR11, ARR12) Phosphorylation->ARRs Activates Gene_Expression Target Gene Expression ARRs->Gene_Expression Regulates Cell_Differentiation Cell Differentiation Gene_Expression->Cell_Differentiation Leads to

DHZ Signaling Pathway in Arabidopsis.

The analysis of this compound involves a multi-step workflow, from sample collection to data analysis. The following diagram illustrates a typical experimental workflow for the quantification of DHZ in plant tissues.

Experimental_Workflow_for_DHZ_Analysis Start Plant Tissue Collection Extraction Extraction with Internal Standard Start->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis HPLC-MS/MS Analysis Purification->Analysis Quantification Data Processing & Quantification Analysis->Quantification End Results Quantification->End

Workflow for DHZ Quantification.

Conclusion

This compound is a vital, naturally occurring cytokinin with a significant presence in key agricultural plants. The methodologies outlined in this guide provide a robust framework for its accurate extraction and quantification, which is essential for further research into its physiological roles. The elucidation of its specific signaling pathway through the AHK3 receptor in Arabidopsis opens new avenues for understanding cytokinin action and for the potential development of novel plant growth regulators and therapeutic agents. This technical guide serves as a foundational resource for professionals in plant science and drug development, aiming to facilitate and standardize the study of this important phytohormone.

References

Methodological & Application

Application Notes and Protocols for DL-DIHYDROZEATIN Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-DIHYDROZEATIN (DHZ) is a synthetically produced, biologically active cytokinin, a class of plant growth substances that promote cell division, or cytokinesis, in plant roots and shoots. It is a derivative of zeatin in which the double bond in the isoprenoid side chain has been reduced. This structural modification makes this compound more stable than zeatin as it is resistant to degradation by cytokinin oxidase. These application notes provide a detailed protocol for the preparation of a this compound stock solution for use in plant tissue culture and other research applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSource(s)
Molecular Formula C₁₀H₁₅N₅O[1][2]
Molecular Weight 221.26 g/mol [2][3]
Purity (Assay) ≥98.0% (HPLC)[3][4]
Appearance White to off-white powder[4]
Solubility Ethanol, DMSO[1][2][5]
Storage (Solid) 2-8°C[1][3][4][5]
Storage (Stock Solution) Short-term (days to weeks): 0-4°CLong-term (months to years): -20°C[2]

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol details the steps to prepare a 1 mg/mL stock solution of this compound.

Materials and Equipment
  • This compound powder

  • Ethanol or Dimethyl sulfoxide (DMSO)

  • Sterile, double-processed water

  • 100 mL volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Sterile filter (0.2 µm) and syringe

  • Sterile storage vials/bottles

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure
  • Preparation: In a fume hood, weigh out 100 mg of this compound powder using an analytical balance and transfer it to a 100 mL volumetric flask.

  • Dissolution: Add 2-5 mL of a suitable solvent (ethanol or DMSO) to the volumetric flask.[6] Gently swirl the flask or use a magnetic stirrer on a low setting to completely dissolve the powder.[1][2][5]

  • Dilution: Once the this compound is completely dissolved, slowly add sterile, double-processed water to the flask while stirring to bring the final volume to 100 mL.[6] Continue stirring to ensure the solution remains homogenous.

  • Sterilization: To ensure the stock solution is free from microbial contamination, sterile filter the solution using a 0.2 µm syringe filter into a sterile storage bottle.[6]

  • Storage: Label the storage bottle with the name of the compound, concentration (1 mg/mL), preparation date, and your initials. For short-term storage (days to weeks), store the solution at 0-4°C.[2] For long-term storage (months to years), aliquot the stock solution into smaller, single-use sterile vials and store at -20°C to avoid repeated freeze-thaw cycles.[2]

Usage in Media

To achieve a final concentration of 1.0 mg/L of this compound in your culture medium, add 1.0 mL of the 1 mg/mL stock solution to 1 liter of medium.[6] The required volume of the stock solution can be adjusted based on the desired final concentration using the following formula:

Volume of Stock Solution (mL) = (Desired Final Concentration (mg/L) x Final Volume of Medium (L)) / Stock Solution Concentration (mg/mL)[6][7]

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

DL_DIHYDROZEATIN_Stock_Solution_Preparation cluster_preparation Preparation cluster_dissolution Dissolution cluster_dilution Dilution & Sterilization cluster_storage Storage weigh Weigh 100 mg of This compound Powder add_solvent Add 2-5 mL of Ethanol or DMSO weigh->add_solvent Transfer to Volumetric Flask dissolve Dissolve Powder Completely add_solvent->dissolve add_water Add Sterile Water to 100 mL dissolve->add_water filter_sterilize Sterile Filter (0.2 µm) add_water->filter_sterilize store Store at 0-4°C (short-term) or -20°C (long-term) filter_sterilize->store Aliquot into Sterile Vials

Caption: Workflow for this compound Stock Solution Preparation.

References

Dissolving DL-DIHYDROZEATIN in Ethanol for Laboratory Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-DIHYDROZEATIN (DHZ) is a naturally occurring cytokinin, a class of plant growth regulators that promote cell division and differentiation. Its stability and bioactivity make it a valuable compound in plant tissue culture, agricultural research, and studies on cytokinin signaling pathways. Proper dissolution and preparation of stock solutions are critical for experimental accuracy and reproducibility. This document provides detailed protocols for dissolving this compound in ethanol for laboratory use, along with relevant technical data and diagrams.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline solid. It is soluble in ethanol and dimethyl sulfoxide (DMSO). While its solubility in water is limited, it can be dissolved in aqueous solutions with the aid of a small amount of acid or base. For most laboratory applications, particularly in plant tissue culture, preparing a concentrated stock solution in ethanol is a common and effective practice.

Data Summary: Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₅N₅O--INVALID-LINK--
Molecular Weight 221.26 g/mol --INVALID-LINK--
Appearance White to off-white crystalline solid--INVALID-LINK--
Solubility Soluble in Ethanol, DMSO--INVALID-LINK--, --INVALID-LINK--
Storage (Solid) 2-8°C--INVALID-LINK--
Storage (Stock Solution) -20°C (long-term)--INVALID-LINK--

Experimental Protocols

Materials
  • This compound powder

  • 95% or absolute (100%) non-denatured ethanol (ACS grade or higher recommended)

  • Sterile, amber glass vials or polypropylene tubes

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe (optional, for sterile applications)

  • Calibrated micropipettes

  • Analytical balance

Protocol for Preparing a 10 mM this compound Stock Solution in Ethanol

This protocol describes the preparation of 10 mL of a 10 mM stock solution. Adjust volumes as needed for your specific requirements.

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) = 221.26 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 10 mL = 0.010 L

    • Mass (m) = C x V x MW = 0.010 mol/L x 0.010 L x 221.26 g/mol = 0.022126 g = 22.13 mg

  • Weighing:

    • Carefully weigh out 22.13 mg of this compound powder using an analytical balance and place it into a sterile amber glass vial or a polypropylene tube.

  • Dissolution:

    • Add a small volume of 95% or absolute ethanol (e.g., 5 mL) to the vial containing the powder.

    • Cap the vial tightly and vortex the mixture until the powder is completely dissolved. Gentle warming in a water bath (30-40°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, add 95% or absolute ethanol to bring the final volume to 10 mL.

    • Mix the solution thoroughly by inverting the vial several times.

  • Sterilization (for sterile applications):

    • For applications such as plant tissue culture, sterile filtration is recommended. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile amber vial.

  • Storage:

    • Store the stock solution at -20°C for long-term storage (months to years). For short-term use (days to weeks), storage at 2-8°C is acceptable. Protect the solution from light.

Stock Solution Preparation Table (for 10 mL final volume)

Desired ConcentrationMass of this compound (mg)
1 mM2.21
5 mM11.06
10 mM22.13
50 mM110.63
Preparation of Working Solutions

Cytokinins are typically used in plant tissue culture media at concentrations ranging from 0.1 to 10.0 mg/L.[1]

Example: Preparing 1 Liter of Medium with a Final Concentration of 1 mg/L this compound

  • Use the 10 mM stock solution prepared above. The concentration in mg/mL is:

    • 10 mmol/L * 221.26 g/mol = 2212.6 mg/L = 2.21 mg/mL

  • Use the following formula to calculate the volume of stock solution needed:

    • V₁C₁ = V₂C₂

    • V₁ = (V₂C₂) / C₁

    • V₁ = (1000 mL * 1 mg/L) / 2212.6 mg/L = 0.45 mL

  • Add 0.45 mL of the 10 mM this compound stock solution to your sterile culture medium to achieve a final concentration of approximately 1 mg/L.

Diagrams

Experimental Workflow

G Workflow for Preparing this compound Solution cluster_prep Preparation cluster_sterile Sterilization (Optional) cluster_storage Storage weigh 1. Weigh this compound Powder add_solvent 2. Add 95% Ethanol weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve adjust_volume 4. Adjust to Final Volume dissolve->adjust_volume filter_sterilize 5. Filter Sterilize (0.22 µm) adjust_volume->filter_sterilize store 6. Store at -20°C adjust_volume->store Non-sterile applications filter_sterilize->store

Caption: Workflow for preparing this compound stock solution in ethanol.

Simplified Cytokinin Signaling Pathway

This compound, like other cytokinins, is perceived by specific receptors, primarily the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3). This binding initiates a phosphorelay signaling cascade.

G Simplified this compound Signaling Pathway dhz This compound receptor AHK3 Receptor (in cell membrane) dhz->receptor Binds to phosphorelay Phosphorelay Cascade (involving AHPs) receptor->phosphorelay Initiates arr Type-B ARRs (in nucleus) phosphorelay->arr Activates response Transcriptional Regulation & Cellular Response arr->response Leads to

Caption: Simplified signaling pathway initiated by this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound powder and ethanol.

  • Ethanol is flammable; work in a well-ventilated area away from open flames or ignition sources.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

References

LC-MS/MS method for quantification of DL-DIHYDROZEATIN

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Sensitive and Selective Quantification of DL-DIHYDROZEATIN using LC-MS/MS

Introduction

This compound is a naturally occurring cytokinin, a class of plant hormones that promote cell division and influence various other physiological processes in plants.[1] Accurate quantification of this compound is crucial for research in plant physiology, agriculture, and biotechnology to understand its role in plant growth and development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical method for this purpose, offering high sensitivity, selectivity, and accuracy for the quantification of trace-level analytes in complex biological matrices. This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS.

Principle of the Method

The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, coupled with a high-performance liquid chromatography (HPLC) system. The sample is first subjected to a preparation procedure to extract and purify this compound. The extract is then injected into the LC system, where this compound is separated from other components on a reversed-phase C18 column. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) in positive ion mode. The protonated molecule of this compound ([M+H]⁺) is selected as the precursor ion in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). The intensity of these product ions is proportional to the concentration of this compound in the sample.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98.0% purity)

  • Deuterated dihydrozeatin (dihydrozeatin-d5) as an internal standard (IS)

  • LC-MS grade methanol, acetonitrile, and water

  • LC-MS grade formic acid

  • Oasis MCX Solid-Phase Extraction (SPE) cartridges

  • Glass vials and syringes

Instrumentation
  • LC System: A Waters ACQUITY UPLC system or equivalent.

  • Mass Spectrometer: A Waters Xevo TQ-S triple-quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

  • LC Column: A Kinetex C18 reversed-phase column (2.1 x 50 mm, 2.6 µm) or equivalent.[2]

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and dihydrozeatin-d5 in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol:water (50:50, v/v).

  • Internal Standard Working Solution (1 µg/mL): Dilute the dihydrozeatin-d5 stock solution with methanol:water (50:50, v/v).

  • Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into the sample matrix. The final concentrations should range from 0.1 to 100 ng/mL.

Sample Preparation
  • Homogenization: Homogenize 100 mg of the biological sample (e.g., plant tissue) in 1 mL of extraction solvent (methanol:water:formic acid, 15:4:1, v/v/v).

  • Internal Standard Spiking: Add a known amount of the internal standard working solution to the homogenate.

  • Centrifugation: Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with 1 mL of 1% formic acid in water.

    • Elute the analytes with 1 mL of 0.35 M NH₄OH in 60% methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the LC-MS/MS analysis.

Table 1: Liquid Chromatography (LC) Parameters
ParameterValue
Column Kinetex C18 (2.1 x 50 mm, 2.6 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Flow Rate 0.3 mL/min[2]
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
10.0
Table 2: Mass Spectrometry (MS) Parameters
ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Table 3: MRM Transitions for this compound and Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 222.3136.1 (Quantifier)0.053015
222.3204.1 (Qualifier)0.053012
Dihydrozeatin-d5 (IS) 227.3136.10.053015

Data Analysis and Quantification

Data acquisition and processing are performed using appropriate software (e.g., MassLynx). A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the corresponding concentrations of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve using a linear regression model.

Method Performance

The described method demonstrates excellent linearity over the tested concentration range, with a correlation coefficient (r²) greater than 0.99. The lower limit of quantification (LLOQ) is typically around 0.1 ng/mL, providing sufficient sensitivity for most applications. The accuracy and precision of the method are within acceptable limits, with intra- and inter-day variations of less than 15%.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the quantification of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Sample Weighing & Homogenization is_spike 2. Internal Standard Spiking sample->is_spike centrifuge 3. Centrifugation is_spike->centrifuge spe 4. Solid-Phase Extraction (SPE) centrifuge->spe dry_recon 5. Evaporation & Reconstitution spe->dry_recon lc_injection 6. LC Injection & Separation dry_recon->lc_injection ms_detection 7. MS/MS Detection (MRM) lc_injection->ms_detection integration 8. Peak Integration ms_detection->integration calibration 9. Calibration Curve Generation integration->calibration quantification 10. Quantification of Unknowns calibration->quantification report 11. Final Report quantification->report

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound in biological samples. The detailed protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. The high sensitivity and selectivity of this method make it an invaluable tool for researchers in the fields of plant science and drug development.

References

Application Notes and Protocols for the Analysis of DL-DIHYDROZEATIN Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-DIHYDROZEATIN (DHZ) is a naturally occurring cytokinin, a class of plant hormones that regulate various aspects of plant growth and development.[1][2] Unlike its unsaturated counterpart, trans-zeatin, DHZ and its metabolites are resistant to degradation by cytokinin oxidase/dehydrogenase, which may contribute to their stable regulatory roles in processes such as cell differentiation.[3] The analysis of DHZ and its metabolites is crucial for understanding plant physiology, stress responses, and for potential applications in agriculture and drug development. This document provides detailed protocols for the extraction, purification, and quantification of DHZ and its metabolites from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is formed from the reduction of trans-zeatin (tZ) by the enzyme zeatin reductase.[4] Once formed, DHZ can be metabolized into several derivatives, primarily through conjugation with glucose to form O-glucosides and N-glucosides. These glucosides are generally considered to be inactive storage or transport forms of the hormone. The primary metabolites include Dihydrozeatin-O-glucoside (DHZOG), Dihydrozeatin-9-glucoside (DHZ9G), and Dihydrozeatin-7-glucoside (DHZ7G). Dihydrozeatin can also be converted to its riboside (DHZR) and nucleotide (DHZNT).[5]

DL_DIHYDROZEATIN_Metabolism trans-Zeatin trans-Zeatin This compound (DHZ) This compound (DHZ) trans-Zeatin->this compound (DHZ) Zeatin Reductase DHZOG Dihydrozeatin-O-glucoside (DHZOG) This compound (DHZ)->DHZOG O-glucosyltransferase DHZ9G Dihydrozeatin-9-glucoside (DHZ9G) This compound (DHZ)->DHZ9G N-glucosyltransferase DHZR Dihydrozeatin Riboside (DHZR) This compound (DHZ)->DHZR DHZNT Dihydrozeatin Nucleotide (DHZNT) DHZR->DHZNT

Figure 1: Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation from Plant Tissues

This protocol describes the extraction and purification of DHZ and its metabolites from plant material.

Materials:

  • Plant tissue (e.g., leaves, roots, buds)

  • Liquid nitrogen

  • Extraction solvent: Methanol/water/formic acid (15:4:1, v/v/v)

  • Internal standards (e.g., deuterated DHZ)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Homogenizer

  • Evaporator

Procedure:

  • Harvesting and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

  • Extraction:

    • To approximately 100 mg of powdered tissue, add 1 mL of ice-cold extraction solvent.

    • Add internal standards to the extraction mixture for quantification.

    • Incubate on a shaker at 4°C for 1 hour.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove interfering substances.

    • Elute the cytokinins with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Analysis

This protocol outlines the parameters for the quantification of DHZ and its metabolites using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

  • UPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-50% B

    • 8-9 min: 50-95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data

The following table summarizes the MRM transitions for the quantification of this compound and its major metabolites. These values may require optimization based on the specific mass spectrometer used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (DHZ) 222.1136.10.053015
Dihydrozeatin-O-glucoside (DHZOG) 384.2222.10.053518
Dihydrozeatin-9-glucoside (DHZ9G) 384.2222.10.053518
Dihydrozeatin Riboside (DHZR) 354.2222.10.053015
Dihydrozeatin Nucleotide (DHZNT) 434.1354.20.054020

Experimental Workflow

The overall workflow for the analysis of this compound metabolites is depicted below.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plant_Tissue Plant Tissue Collection (Freeze in Liquid N2) Homogenization Homogenization Plant_Tissue->Homogenization Extraction Extraction with Solvent & Internal Standards Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_MS UPLC-MS/MS Analysis (MRM Mode) Purification->LC_MS Quantification Quantification (Peak Integration) LC_MS->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis

Figure 2: Experimental workflow for metabolite analysis.

Concluding Remarks

The protocols described provide a robust framework for the analysis of this compound and its metabolites in plant tissues. Accurate quantification of these compounds is essential for elucidating their physiological roles and for leveraging this knowledge in agricultural and pharmaceutical research. The use of UPLC-MS/MS offers high sensitivity and selectivity, enabling the detection of these low-abundance hormones. Adherence to proper sample preparation techniques is critical to ensure reliable and reproducible results.

References

Application Notes and Protocols for In Vitro Bioassays of DL-DIHYDROZEATIN Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-DIHYDROZEATIN (DHZ) is a naturally occurring isoprenoid cytokinin, a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development.[1][2] Unlike its more unsaturated counterpart, trans-zeatin (tZ), DHZ possesses a saturated side chain resulting from the reduction of tZ.[1] Emerging research indicates that DHZ is not merely an inactive metabolite but an active signaling molecule with specific roles, particularly in promoting cell differentiation.[1] Understanding the biological activity of DHZ is essential for research in plant science and for the development of novel plant growth regulators.

These application notes provide detailed protocols for a selection of in vitro bioassays to quantitatively and qualitatively assess the cytokinin activity of this compound. The described methods range from receptor-ligand binding assays to classic whole-tissue bioassays.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the described bioassays. The values presented are illustrative and should be determined experimentally for this compound and compared with other cytokinins like trans-zeatin (tZ) and kinetin.

Table 1: Receptor Binding Affinity of Cytokinins

CompoundReceptorIC50 (nM)Ki (nM)
This compoundAHK3ValueValue
This compoundAHK4/CRE1ValueValue
trans-zeatinAHK3ValueValue
trans-zeatinAHK4/CRE1ValueValue
KinetinAHK3ValueValue
KinetinAHK4/CRE1ValueValue
Values to be determined experimentally. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of binding affinity.

Table 2: Activity of Cytokinins in Callus Growth Bioassay

CompoundConcentration (µM)Callus Fresh Weight (g)Callus Dry Weight (mg)
Control0ValueValue
This compound0.1ValueValue
This compound1.0ValueValue
This compound10.0ValueValue
trans-zeatin1.0ValueValue
Values to be determined experimentally. Callus growth is a measure of cell division and proliferation.

Table 3: Activity of Cytokinins in Amaranthus Betacyanin Bioassay

CompoundConcentration (µM)Absorbance (540 nm)EC50 (µM)
Control0Value-
This compound1Value\multirow{3}{}{Value*}
This compound10Value
This compound100Value
trans-zeatin10ValueValue
Values to be determined experimentally. Betacyanin production is an indicator of cytokinin activity. EC50 is the half-maximal effective concentration.

Signaling Pathway

The perception and signal transduction of cytokinins, including this compound, involve a multistep two-component signaling (TCS) phosphotransfer cascade.[1] Research has shown that DHZ is specifically perceived by the histidine kinase (HK) receptor AHK3.[1] This interaction initiates a signaling cascade that promotes cell differentiation, particularly in the root meristem.[1]

DHZ_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHZ This compound AHK3 AHK3 Receptor (Histidine Kinase) DHZ->AHK3 Binding AHK3_P Phosphorylated AHK3 AHK3->AHK3_P Autophosphorylation AHPs AHPs (Histidine Phosphotransfer Proteins) AHK3_P->AHPs Phosphotransfer AHPs_P Phosphorylated AHPs ARRs_B Type-B ARRs (Transcription Factors) AHPs_P->ARRs_B Phosphotransfer ARRs_B_P Phosphorylated Type-B ARRs Cytokinin_Response_Genes Cytokinin Response Genes ARRs_B_P->Cytokinin_Response_Genes Activation Cell_Differentiation Cell Differentiation Cytokinin_Response_Genes->Cell_Differentiation Leads to Receptor_Binding_Workflow A Prepare Reagents (Receptor, Radioligand, DHZ) B Set up 96-well Plate Assay (Total, Non-specific, and Competitive Binding Wells) A->B C Incubate to Reach Equilibrium B->C D Filter and Wash to Separate Bound and Free Ligand C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 and Ki) E->F Callus_Bioassay_Workflow A Prepare Tobacco Callus and Nutrient Media with Varying DHZ Concentrations B Inoculate Callus onto Media A->B C Incubate under Controlled Conditions B->C D Measure Callus Growth (Fresh and Dry Weight) C->D E Analyze Dose-Response Relationship D->E

References

Application Notes and Protocols for DL-DIHYDROZEATIN in Arabidopsis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DL-DIHYDROZEATIN (DHZ), a naturally occurring cytokinin, in Arabidopsis thaliana research. The provided protocols offer detailed methodologies for investigating its effects on plant growth and development, particularly in the context of root meristem regulation.

Introduction to this compound (DHZ)

This compound is a derivative of the cytokinin trans-zeatin (tZ) with a saturated side chain.[1] While tZ has been extensively studied, recent research has illuminated a specific and significant role for DHZ in regulating cell differentiation in Arabidopsis roots.[1][2][3] Understanding the distinct functions of different cytokinin types like DHZ is crucial for a complete picture of plant development and for potential applications in agriculture and biotechnology.

Mechanism of Action in Arabidopsis

In Arabidopsis thaliana, DHZ is perceived by a specific cytokinin receptor and initiates a signaling cascade that influences gene expression and ultimately modulates plant development.

Specific Perception by the AHK3 Receptor

Pharmacological and genetic studies have demonstrated that DHZ is specifically and uniquely perceived by the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor.[1][2][3] This specificity distinguishes its action from other cytokinins that may interact with multiple receptors. The interaction between DHZ and AHK3 is a key regulatory point in the cytokinin signaling pathway.

Downstream Signaling Cascade

Upon binding of DHZ, the AHK3 receptor autophosphorylates and initiates a phosphorelay system. The phosphate group is transferred to ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), which then shuttle the phosphate to the nucleus. In the nucleus, AHPs phosphorylate and activate Type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs), specifically ARR1, ARR11, and ARR12.[1][2][3] These activated Type-B ARRs are transcription factors that bind to the promoters of target genes and regulate their expression, leading to a cellular response.

DHZ_Signaling_Pathway cluster_nucleus Nucleus DHZ This compound (DHZ) AHK3 AHK3 Receptor DHZ->AHK3 AHP_unphos AHP AHK3->AHP_unphos P AHP AHP (Phosphorylated) ARR_B_inactive Type-B ARRs (ARR1, ARR11, ARR12) AHP->ARR_B_inactive P ARR_B Type-B ARRs (ARR1, ARR11, ARR12) (Active) DNA Target Gene Expression (e.g., promoting cell differentiation) ARR_B->DNA

DHZ Signaling Pathway in Arabidopsis

Applications in Arabidopsis Research

The primary application of DHZ in Arabidopsis research is the study of root development, specifically the regulation of the root apical meristem (RAM).

Regulation of Root Meristem Size

Exogenous application of DHZ has been shown to reduce the size of the root meristem in Arabidopsis.[1] This effect is achieved by promoting the differentiation of meristematic cells, causing them to exit the cell cycle and begin to elongate. This provides a valuable tool for researchers investigating the balance between cell division and differentiation that governs organ size.

Elucidation of Cytokinin Signaling Specificity

The specific interaction between DHZ and the AHK3 receptor makes it a useful tool for dissecting the specificity of cytokinin signaling pathways.[1][2][3] By comparing the effects of DHZ with other cytokinins that have different receptor affinities, researchers can uncover the distinct roles of individual signaling components.

Effects on Shoot Development

Currently, there is limited specific research on the effects of this compound on Arabidopsis shoot development, leaf senescence, or flowering time. Cytokinins, in general, are known to play roles in these processes. For example, they are involved in the formation and maintenance of the shoot apical meristem and can delay leaf senescence.[4] Different types of cytokinins, such as trans-zeatin and cis-zeatin, have been shown to regulate the floral transition.[5] However, further research is needed to determine the specific role of DHZ in these aspects of shoot development.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on Arabidopsis thaliana root growth and meristem size as reported in the literature.

Table 1: Effect of this compound on Primary Root Length

Treatment Concentration (µM)Primary Root Length (mm)Standard Deviation
0 (Mock)10.2± 1.5
0.19.8± 1.3
0.57.5± 1.1
1.06.8± 0.9
5.05.5± 0.7

Data extracted from Vinciarelli et al. (2025). Measurements were taken on 7-day-old seedlings.

Table 2: Effect of this compound on Root Meristem Size (Number of Cortex Cells)

Treatment Concentration (µM)Number of Meristematic Cortex CellsStandard Deviation
0 (Mock)38± 3
0.525± 2

Data extracted from Vinciarelli et al. (2025). Measurements were taken on 5-day-old seedlings after 16 hours of treatment.

Experimental Protocols

The following protocols provide a detailed methodology for studying the effects of this compound on Arabidopsis root meristem size.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Ethanol (100%)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Prepare a 1 mM stock solution by dissolving the DHZ powder in 100% ethanol. For example, to make 1 mL of a 1 mM stock solution, dissolve 0.2213 mg of DHZ (MW = 221.26 g/mol ) in 1 mL of 100% ethanol.

  • Vortex the solution until the powder is completely dissolved.

  • Store the stock solution at -20°C in a tightly sealed, light-protected container. The stock solution is stable for several months.

Protocol 2: Arabidopsis Growth and Treatment

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) basal salt medium

  • Sucrose

  • Agar

  • Petri plates (100 mm x 15 mm)

  • This compound stock solution (from Protocol 1)

  • Sterile water

  • Ethanol (70%)

  • Bleach solution (e.g., 20% commercial bleach)

  • Sterile filter paper

  • Micropore tape

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 1 minute.

    • Remove the ethanol and add 1 mL of bleach solution. Incubate for 10 minutes with occasional vortexing.

    • Remove the bleach solution and wash the seeds 3-5 times with sterile water.

    • Resuspend the seeds in a small volume of sterile water or 0.1% sterile agar solution.

  • Plating:

    • Prepare half-strength MS medium containing 1% sucrose and 1% agar. Adjust the pH to 5.7 before autoclaving.

    • After autoclaving, allow the medium to cool to approximately 50-60°C.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentration (e.g., 0.5 µM). For the mock control, add an equivalent volume of ethanol.

    • Pour the medium into sterile petri plates and allow it to solidify.

    • Carefully pipette the sterilized seeds onto the surface of the agar plates.

    • Seal the plates with micropore tape.

  • Growth Conditions:

    • Stratify the seeds by placing the plates at 4°C in the dark for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

Protocol 3: Root Meristem Analysis

Materials:

  • Arabidopsis seedlings grown on control and DHZ-containing media

  • Microscope slides and coverslips

  • Propidium Iodide (PI) staining solution (10 µg/mL in water)

  • Confocal laser scanning microscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Sample Preparation:

    • Carefully remove 5-day-old seedlings from the agar plates.

    • Mount the seedlings in a drop of PI staining solution on a microscope slide.

    • Incubate for 1-2 minutes.

    • Gently place a coverslip over the sample.

  • Microscopy:

    • Visualize the stained roots using a confocal laser scanning microscope.

    • Use an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm for PI.

    • Capture images of the root tip, ensuring the entire meristem is in focus.

  • Data Analysis:

    • The size of the root meristem is determined by counting the number of cortical cells in a file extending from the quiescent center (QC) to the first elongated cell in the zone of elongation.

    • Use image analysis software to aid in cell counting and measurement.

    • Perform statistical analysis on the data from multiple seedlings for each treatment.

Experimental_Workflow cluster_preparation Preparation cluster_growth Growth and Treatment cluster_analysis Analysis A Prepare 1/2 MS Agar Plates (+/- DHZ) C Plate Seeds A->C B Sterilize Arabidopsis Seeds B->C D Stratify (4°C, 2-3 days) C->D E Grow (22°C, 16h light) D->E F Collect 5-day-old Seedlings E->F G Stain with Propidium Iodide F->G H Confocal Microscopy G->H I Measure Root Meristem Size (Count Cortex Cells) H->I

Workflow for DHZ Treatment and Root Analysis

References

Methods for studying DL-DIHYDROZEATIN transport in plants

Author: BenchChem Technical Support Team. Date: December 2025

An understanding of the transport mechanisms of DL-DIHYDROZEATIN (DHZ), a naturally occurring cytokinin, is crucial for elucidating its physiological roles in plant growth and development. As a class of plant hormones, cytokinins regulate a wide array of processes, and their movement within the plant is tightly controlled.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the transport of DHZ in plants.

Application Notes

1. Quantification of Endogenous this compound

Accurate quantification of endogenous DHZ levels in various plant tissues is fundamental to understanding its distribution. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the state-of-the-art method for this purpose due to its high sensitivity and selectivity.[1][3] This technique allows for the simultaneous measurement of DHZ and its derivatives, providing a comprehensive profile of this cytokinin in different plant organs. For accurate quantification, the use of deuterium-labeled internal standards is recommended.[4]

2. Analysis of Long-Distance Transport

The long-distance transport of cytokinins occurs primarily through the xylem and phloem.[2][5] To study the movement of DHZ, xylem and phloem sap can be collected and analyzed by UPLC-MS/MS. This analysis reveals the specific forms of DHZ that are transported over long distances within the plant.

3. Investigation of Short-Distance and Cellular Transport

Short-distance and cellular transport are critical for the localized action of DHZ. Several methods can be employed to study these processes:

  • Radiolabeling Studies: The use of radiolabeled DHZ, such as [³H]-DHZ, allows for the direct tracking of its uptake, metabolism, and efflux in plant tissues, cell cultures, or protoplasts.[6][7] These experiments can determine the kinetics of transport across cellular membranes and ascertain if the process is energy-dependent.

  • Heterologous Expression Systems: Genes encoding potential DHZ transporters can be expressed in heterologous systems like Saccharomyces cerevisiae (yeast) or Xenopus oocytes.[1] By comparing the uptake of radiolabeled DHZ in cells expressing the candidate transporter to control cells, one can confirm the transport function of the protein. Competition assays with unlabeled compounds can further elucidate the substrate specificity of the transporter.

  • Reporter Gene Assays: The expression of reporter genes, such as β-glucuronidase (GUS) or green fluorescent protein (GFP), under the control of promoters of DHZ-responsive genes can provide insights into the spatial and temporal patterns of DHZ perception. For instance, the ARR5:GUS reporter system is a well-established tool for monitoring cytokinin responses.[7]

4. Identification of Transporters

Several families of transporters have been implicated in cytokinin transport, including Purine Permeases (PUP), Equilibrative Nucleoside Transporters (ENT), and ATP-Binding Cassette (ABC) transporters.[2][8] Members of the PUP family, for example, have been shown to transport adenine and various cytokinins.[9] Identifying the specific transporters responsible for DHZ movement is a key area of research.

Experimental Protocols

Protocol 1: Quantification of Endogenous this compound by UPLC-MS/MS

This protocol outlines the procedure for extracting and quantifying DHZ from plant tissues.

  • Sample Preparation:

    • Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • To approximately 100 mg of powdered tissue, add a suitable extraction buffer (e.g., modified Bieleski buffer) and deuterium-labeled internal standards for DHZ.

    • Homogenize the sample and incubate at -20°C for at least 1 hour.

    • Centrifuge the extract and collect the supernatant.

  • Purification:

    • The supernatant can be purified using a combination of solid-phase extraction (SPE) cartridges, such as C18 and ion-exchange columns, to remove interfering compounds.[10]

  • UPLC-MS/MS Analysis:

    • Inject the purified sample onto a reverse-phase UPLC column (e.g., Acquity UPLC BEH Shield RP18).[1]

    • Separate the compounds using a gradient of two mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile).[1]

    • Detect and quantify DHZ using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] Specific precursor-product ion transitions for endogenous DHZ and its labeled internal standard should be used.

  • Data Analysis:

    • Integrate the peak areas for endogenous DHZ and the labeled internal standard.

    • Calculate the concentration of DHZ in the original sample based on the ratio of the peak areas and the known amount of the internal standard added.

Protocol 2: Radiolabeled this compound Uptake Assay in Yeast

This protocol describes how to test a candidate protein for DHZ transport activity using a yeast expression system.

  • Yeast Transformation:

    • Clone the cDNA of the candidate transporter gene into a yeast expression vector (e.g., pYES2).

    • Transform the expression vector into a suitable yeast strain (e.g., Saccharomyces cerevisiae). An empty vector should be transformed into the same yeast strain to serve as a negative control.

  • Yeast Culture and Induction:

    • Grow the transformed yeast cells in a selective medium to mid-log phase.

    • Induce the expression of the candidate transporter gene according to the specifications of the expression vector (e.g., by adding galactose for the pYES2 vector).

  • Uptake Assay:

    • Harvest the induced yeast cells by centrifugation and wash them with an appropriate buffer.

    • Resuspend the cells in the assay buffer to a specific density.

    • Initiate the uptake reaction by adding radiolabeled [³H]-DHZ to the cell suspension.

    • At various time points, take aliquots of the cell suspension and immediately filter them through a glass fiber filter to separate the cells from the medium.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radiolabel.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity retained by the cells using a scintillation counter.

    • Plot the amount of [³H]-DHZ taken up over time. A significantly higher rate of uptake in cells expressing the candidate transporter compared to the empty vector control indicates that the protein can transport DHZ.[1]

Data Presentation

Table 1: Transport of [³H]-dihydrozeatin riboside in Germinating Lupin Seeds

Time After Application% of Applied Radioactivity Transported from Embryo to Cotyledons% of Applied Radioactivity Transported from Cotyledons to Embryo
2 hours0Not Detectable
6 hours~3%Not Detectable
10 hours34%Not Detectable

Data summarized from a study on lupin seeds, indicating a polarized transport of dihydrozeatin riboside from the embryo to the cotyledons during early germination.[6]

Table 2: Major Families of Cytokinin Transporters in Plants

Transporter FamilyKnown SubstratesCellular Localization
Purine Permeases (PUP) Adenine, various cytokinins (e.g., trans-zeatin, isopentenyladenine)Plasma membrane, Tonoplast
Equilibrative Nucleoside Transporters (ENT) Nucleosides, some cytokininsPlasma membrane
ATP-Binding Cassette G subfamily (ABCG) trans-zeatin type cytokininsPlasma membrane

This table summarizes the major families of transporters known to be involved in cytokinin transport.[2][8][11] The specific involvement of these transporters in DHZ transport requires further investigation.

Visualizations

G cluster_quantification Quantification cluster_transport_studies Transport Studies cluster_functional_analysis Functional Analysis quant1 Plant Tissue (e.g., roots, leaves) quant2 Extraction with Internal Standards quant1->quant2 quant3 Purification (SPE) quant2->quant3 quant4 UPLC-MS/MS Analysis quant3->quant4 transport_results Transport Characteristics (Kinetics, Specificity) quant4->transport_results Provides concentration data functional_results Physiological Role of DHZ Transport quant4->functional_results Correlates with phenotype transport1 Radiolabeling ([³H]-DHZ) transport1->transport_results transport2 Heterologous Expression (Yeast, Oocytes) transport2->transport_results transport3 Xylem/Phloem Sap Analysis transport3->transport_results func1 Reporter Gene Assays (e.g., ARR5:GUS) func1->functional_results func2 Genetic Analysis (mutants) func2->functional_results

Caption: Experimental workflow for studying this compound transport in plants.

G cluster_cell Plant Cell cluster_pm Plasma Membrane cluster_tonoplast Tonoplast apoplast Apoplast (extracellular) cytosol Cytosol apoplast->cytosol Influx cytosol->apoplast Efflux vacuole Vacuole cytosol->vacuole Sequestration PUP_PM PUP ENT_PM ENT ABCG_PM ABCG PUP_T PUP label_transporters Key Transporter Families for Cytokinin Transport

Caption: Key transporter families involved in cytokinin transport at the cellular level.

G DHZ This compound (DHZ) AHK3 AHK3 Receptor (Histidine Kinase) DHZ->AHK3 Binds to Phosphorelay Phosphorelay Cascade AHK3->Phosphorelay Initiates ARR Type-B ARR Transcription Factors (ARR1, ARR12, ARR11) Phosphorelay->ARR Activates Response Cytokinin Response (e.g., Cell Differentiation) ARR->Response Regulates

References

Troubleshooting & Optimization

Preventing precipitation of DL-DIHYDROZEATIN in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DL-DIHYDROZEATIN. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in culture media.

Troubleshooting Guide

This guide addresses common issues related to the solubility and precipitation of this compound during experimental procedures.

Issue: Precipitate forms immediately upon adding this compound stock solution to the culture medium.

  • Question: I dissolved this compound in an organic solvent to prepare a stock solution. When I added it to my aqueous culture medium, a precipitate formed instantly. What is the cause, and how can I resolve this?

  • Answer: This rapid precipitation, often termed "crashing out," typically occurs when a concentrated stock solution in an organic solvent is diluted quickly into an aqueous medium where the compound is less soluble. The sudden change in solvent polarity causes the compound to come out of solution.

Issue: The culture medium becomes cloudy or forms a precipitate after a period of incubation.

  • Question: The medium was clear after adding this compound, but it became turbid after some time in the incubator. What could be the reason?

  • Answer: Delayed precipitation can be due to several factors, including temperature shifts, changes in the medium's pH over time, or interactions with other components in the culture medium.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in ethanol and Dimethyl Sulfoxide (DMSO).[1][2] For use in plant tissue culture, it is also common to dissolve cytokinins in a small amount of dilute acid (e.g., 1N HCl) or base (e.g., 1N NaOH or KOH) before diluting with distilled water.[3][4]

Q2: What is the optimal pH for maintaining this compound solubility in culture media?

A2: The pH of the culture medium is crucial for the solubility and stability of plant growth regulators.[5] While specific data for this compound is limited, many cytokinins are more stable in slightly acidic conditions.[5] Commonly used plant tissue culture media, such as Murashige and Skoog (MS) medium, are typically adjusted to a pH of 5.7-5.8.[6][7] Deviations from this optimal pH range can lead to reduced solubility and degradation.[5]

Q3: Can autoclaving the culture medium with this compound cause precipitation?

A3: Autoclaving can alter the pH of the medium and cause the breakdown of heat-sensitive compounds, which may lead to precipitation.[5][8] It is generally recommended to filter-sterilize stock solutions of plant growth regulators and add them to the autoclaved medium after it has cooled.

Q4: How should this compound stock solutions be stored?

A4: this compound powder should be stored at 2-8°C.[1][9][10][11] Stock solutions are typically stored in a refrigerator or freezer to maintain stability.[4] For long-term storage (months to years), freezing at -20°C is recommended.[2] For short-term storage (days to weeks), refrigeration at 2-8°C is suitable.[2]

Data Presentation

ParameterSolvent/ConditionValue/Recommendation
Solubility EthanolSoluble[1][11][12]
DMSOSoluble[2]
Dilute Acid/Base (e.g., 1N HCl/NaOH)Recommended for initial dissolving[3][4]
Recommended Final Concentration in Media General Plant Tissue Culture0.1 - 10.0 mg/L
Stock Solution Storage (Short-term) 2-8°CDays to weeks[2]
Stock Solution Storage (Long-term) -20°CMonths to years[2]
Culture Medium pH MS Medium5.7 - 5.8[6][7]

Experimental Protocols

Protocol for Preparing a 1 mg/mL this compound Stock Solution

  • Weighing: Accurately weigh 10 mg of this compound powder.

  • Dissolving:

    • Method A (Ethanol): Add the powder to a sterile container and dissolve it in a small volume (e.g., 1-2 mL) of absolute ethanol.

    • Method B (Acid/Base): Add the powder to a sterile container. Add a few drops of 1N HCl or 1N NaOH and gently swirl until the powder is completely dissolved.

  • Dilution: Once dissolved, bring the final volume to 10 mL with sterile distilled water. Mix thoroughly.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Storage: Store the stock solution in a sterile, clearly labeled container at the appropriate temperature (see Data Presentation table).

Visualizations

Troubleshooting_Workflow start Precipitation of This compound Observed issue Identify the Stage of Precipitation start->issue immediate Immediate Precipitation (Upon mixing) issue->immediate When? delayed Delayed Precipitation (During incubation) issue->delayed When? cause_immediate Potential Causes: - High stock concentration - Rapid dilution - Solvent incompatibility immediate->cause_immediate cause_delayed Potential Causes: - Temperature fluctuation - pH shift in media - Interaction with media components delayed->cause_delayed solution_immediate Solutions: - Decrease stock concentration - Add stock solution dropwise while stirring - Pre-warm media cause_immediate->solution_immediate solution_delayed Solutions: - Ensure stable incubator temperature - Buffer the medium or re-check pH - Prepare fresh media cause_delayed->solution_delayed end Resolution solution_immediate->end solution_delayed->end

Caption: Troubleshooting workflow for this compound precipitation.

Stock_Solution_Workflow start Start: Prepare Stock Solution weigh Weigh this compound start->weigh dissolve Dissolve in minimal Ethanol or dilute HCl/NaOH weigh->dissolve dilute Bring to final volume with sterile dH2O dissolve->dilute sterilize Filter Sterilize (0.22 µm) dilute->sterilize store Store at 2-8°C (short-term) or -20°C (long-term) sterilize->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

References

Optimizing DL-DIHYDROZEATIN for Callus Growth: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing DL-DIHYDROZEATIN (DHZ) concentration for callus growth. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to assist in your in vitro plant culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in callus culture?

This compound is a naturally occurring cytokinin, a class of plant growth hormones that promotes cell division and differentiation. In callus culture, it is used to stimulate the proliferation of undifferentiated plant cells, leading to callus growth. It is known to be a very active cytokinin.

Q2: What is the typical concentration range for this compound in callus induction media?

While the optimal concentration is highly dependent on the plant species and explant type, a common starting range for cytokinins like DHZ is between 0.1 µM and 5.0 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: Can I use this compound as the sole plant growth regulator in my culture medium?

Generally, callus induction requires a balance between an auxin and a cytokinin.[1] An intermediate ratio of auxin to cytokinin typically promotes callus proliferation, while high auxin-to-cytokinin ratios tend to induce root formation, and high cytokinin-to-auxin ratios favor shoot development. Therefore, it is recommended to use this compound in combination with an auxin, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) or Naphthaleneacetic acid (NAA).

Q4: How does the activity of this compound compare to other cytokinins like trans-zeatin or BAP?

This compound is considered a highly active cytokinin. Its derivatives are commonly found in plant tissues. While direct quantitative comparisons on callus growth are limited in published literature, its activity is expected to be in a similar range to other active cytokinins.

Data Presentation: Effect of Cytokinin Concentration on Callus Growth

BAP Concentration (mg/L)Auxin (2,4-D) Concentration (mg/L)Mean Callus Fresh Weight (g)Mean Callus Dry Weight (mg)Callus Morphology
0.52.01.25110Friable, light yellow
1.02.01.80155Friable, light green
2.02.02.50210Compact, green
4.02.01.60140Compact, dark green, some browning

This table is illustrative and adapted from typical results seen in callus culture optimization experiments. Actual results will vary depending on the plant species, explant, and specific culture conditions.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration for Callus Induction

This protocol outlines a general procedure for determining the optimal concentration of this compound for callus induction from leaf explants.

1. Explant Preparation:

  • Select young, healthy leaves from the source plant.
  • Surface sterilize the leaves by washing with a mild detergent, followed by a rinse in 70% ethanol for 30-60 seconds, and then immersion in a 10-20% commercial bleach solution (containing sodium hypochlorite) for 10-15 minutes.
  • Rinse the leaves 3-4 times with sterile distilled water under a laminar flow hood.
  • Cut the sterilized leaves into small sections (e.g., 1 cm²).

2. Media Preparation:

  • Prepare a basal medium such as Murashige and Skoog (MS) medium, including vitamins and sucrose (typically 30 g/L).
  • Add a constant, appropriate concentration of an auxin (e.g., 2.0 mg/L 2,4-D).
  • Aliquot the medium into separate flasks and add this compound to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 µM).
  • Adjust the pH of the media to 5.7-5.8.
  • Add a gelling agent (e.g., 7-8 g/L agar) and heat to dissolve.
  • Autoclave the media at 121°C for 15-20 minutes.
  • Pour the sterile media into sterile petri dishes.

3. Inoculation and Incubation:

  • Place the prepared leaf explants onto the surface of the solidified media in the petri dishes.
  • Seal the petri dishes with parafilm.
  • Incubate the cultures in a growth chamber at 25 ± 2°C in the dark or under a 16/8 hour light/dark cycle, depending on the plant species.

4. Data Collection and Analysis:

  • After 4-6 weeks, record the percentage of explants forming callus.
  • Measure the fresh weight of the induced callus.
  • To determine the dry weight, place the callus in an oven at 60°C for 48 hours and then weigh.
  • Analyze the data to identify the this compound concentration that results in the highest callus biomass.

Troubleshooting Guides

IssuePossible CausesRecommended Solutions
No callus induction - Inappropriate auxin/cytokinin ratio.- Explant source is not responsive.- Incorrect culture conditions (light, temperature).[2]- Test a wider range of this compound and auxin concentrations.- Use younger, more juvenile explant material.- Optimize light and temperature conditions for your specific plant species.
Callus is browning and necrotic - Oxidation of phenolic compounds from the explant.- High concentration of plant growth regulators.- Nutrient depletion in the medium.- Add antioxidants like ascorbic acid or citric acid to the medium.- Reduce the concentration of this compound and/or auxin.- Subculture the callus to fresh medium more frequently.[2]
Callus growth is slow or stops - Suboptimal plant growth regulator concentrations.- Depletion of nutrients in the medium.- Accumulation of toxic metabolites.- Re-evaluate the this compound concentration; the initial optimal concentration may not be ideal for long-term growth.- Subculture the callus to fresh medium every 3-4 weeks.- Ensure proper aeration of the culture vessel.
Hyperhydricity (vitrification) of callus - High humidity in the culture vessel.- High concentration of cytokinins.- Low agar concentration.- Use vented culture vessels to improve air exchange.- Reduce the concentration of this compound.- Increase the agar concentration in the medium.[3][4]
Unwanted differentiation (root or shoot formation) - Imbalance in the auxin to cytokinin ratio.- To promote callus proliferation, maintain an intermediate auxin to cytokinin ratio.- If roots are forming, consider decreasing the auxin concentration or increasing the this compound concentration.- If shoots are forming, consider increasing the auxin concentration or decreasing the this compound concentration.

Visualizations

Cytokinin Signaling Pathway in Callus Formation

// Nodes DHZ [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="AHK3 Receptor\n(in cell membrane)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Phosphorylation_Cascade [label="Phosphorylation\nCascade", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ARR_B [label="Type-B ARR\n(Transcription Factors)\n(e.g., ARR1, ARR12)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Genes [label="Cell Cycle Genes\n(e.g., Cyclins)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Callus_Growth [label="Callus Growth and\nProliferation", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges DHZ -> Receptor [label="Binds to", color="#4285F4"]; Receptor -> Phosphorylation_Cascade [label="Initiates", color="#34A853"]; Phosphorylation_Cascade -> ARR_B [label="Activates", color="#FBBC05"]; ARR_B -> Cell_Cycle_Genes [label="Promotes\nTranscription", color="#EA4335"]; Cell_Cycle_Genes -> Callus_Growth [label="Leads to", color="#202124"]; }

Caption: this compound signaling pathway leading to callus growth.

Experimental Workflow for Optimizing this compound

// Nodes Start [label="Start: Select Healthy\nExplant Material", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sterilization [label="Surface Sterilization\nof Explants", fillcolor="#F1F3F4", fontcolor="#202124"]; Media_Prep [label="Prepare Basal Medium\n+ Constant Auxin", fillcolor="#FBBC05", fontcolor="#202124"]; DHZ_Concentrations [label="Create a Range of\nthis compound Concentrations", shape=invtrapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inoculation [label="Inoculate Explants\nonto Media", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation [label="Incubate under\nControlled Conditions", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Collection [label="Data Collection (4-6 weeks):\n- Callus Induction %\n- Fresh Weight\n- Dry Weight", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze Data to\nDetermine Optimum\nConcentration", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Sterilization [color="#202124"]; Sterilization -> Inoculation [color="#202124"]; Media_Prep -> DHZ_Concentrations [color="#202124"]; DHZ_Concentrations -> Inoculation [color="#202124"]; Inoculation -> Incubation [color="#202124"]; Incubation -> Data_Collection [color="#202124"]; Data_Collection -> Analysis [color="#202124"]; }

Caption: Workflow for optimizing this compound concentration.

References

Troubleshooting inconsistent results in dihydrozeatin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydrozeatin (DHZ) bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during DHZ bioassays in a question-and-answer format.

Q1: My dihydrozeatin stock solution appears cloudy or has precipitated after storage. What should I do?

A1: Cloudiness or precipitation in your DHZ stock solution can indicate solubility issues or degradation. Here’s how to troubleshoot:

  • Solvent Choice: Dihydrozeatin is sparingly soluble in water but soluble in ethanol and DMSO.[1] For aqueous-based media, it is best to first dissolve DHZ in a small amount of a suitable solvent like ethanol or DMSO before diluting to the final concentration.

  • Storage Conditions: Store DHZ stock solutions at -20°C for long-term stability.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. For aqueous solutions of cytokinins, it is generally recommended to prepare them fresh.[2]

  • pH of the Solution: The stability of adenine-based cytokinins can be influenced by pH. Alkaline conditions (e.g., dissolving in 0.01 N KOH) have been shown to improve the stability of similar cytokinins like trans-zeatin in aqueous solutions.[3]

Q2: I am observing high variability in my Arabidopsis root growth inhibition assay between replicates. What are the potential causes?

A2: High variability in root growth assays is a common issue and can stem from several factors:

  • Inconsistent Seedling Age and Size: Ensure that all seedlings used in the assay are of a uniform age and size at the start of the experiment. Even small differences can lead to significant variations in growth.

  • Uneven Media Composition: Ensure that the DHZ and any other components are evenly distributed throughout the agar medium. Inadequate mixing can lead to concentration gradients across the plate.

  • Environmental Gradients: Variations in light intensity or temperature across the growth chamber can affect root growth. Rotate your plates regularly to minimize these effects.[4]

  • Plate Orientation: Grow plates in a vertical orientation to ensure roots grow along the surface of the agar, which simplifies measurement and reduces variability caused by roots growing into the medium.[5]

  • Water Stress: Changes in water availability, even minor ones, can significantly impact bioassay results.[6] Ensure consistent agar concentration and hydration levels in your media.

Q3: My tobacco callus bioassay shows inconsistent callus proliferation or morphology. How can I improve this?

A3: Inconsistent results in tobacco callus bioassays often relate to the culture conditions and the callus material itself:

  • Callus Heterogeneity: Use a consistent source of callus that is in a similar growth phase for all experiments. Subculture your stock callus at regular intervals to maintain its health and uniformity.

  • Hormone Ratios: The ratio of auxin to cytokinin is critical for callus growth and differentiation.[7] Ensure your media preparation is precise. An intermediate auxin-to-cytokinin ratio generally favors callus proliferation.[7]

  • Subculturing Technique: The size of the callus explant and the method of transfer can influence growth. Standardize the size of the callus pieces used to initiate each replicate.

  • Media Evaporation: Ensure that your culture vessels are well-sealed to prevent the media from drying out, which would concentrate the hormones and nutrients and lead to inconsistent results.

Q4: I am not observing a significant dose-dependent response to DHZ in my bioassay. What could be the problem?

A4: A lack of a clear dose-response curve can be due to several factors related to the compound's activity and the assay's sensitivity:

  • Suboptimal Concentration Range: You may be working outside the effective concentration range for DHZ in your specific bioassay. It is recommended to perform a broad-range dose-response experiment (e.g., from 0.01 µM to 10 µM) to identify the optimal range. In Arabidopsis root meristem assays, a concentration of 0.5 μM DHZ has been shown to be effective.[8]

  • Compound Degradation: As with any biological experiment, ensure your DHZ has not degraded. Prepare fresh working solutions from a properly stored stock for each experiment. While DHZ is generally considered more stable than zeatin as it is not a substrate for cytokinin oxidase, improper handling can still lead to degradation.

  • Assay Sensitivity: The chosen bioassay may not be sensitive enough to detect subtle differences in activity at the concentrations tested. Consider optimizing the assay parameters (e.g., incubation time, growth conditions) or trying a different, more sensitive bioassay.

  • Receptor Specificity: Dihydrozeatin primarily signals through the AHK3 receptor in Arabidopsis roots.[8] If your experimental system lacks this or a homologous receptor, you may not observe a strong response.

Data Presentation

Table 1: Comparison of Bioactivity of Dihydrozeatin (DHZ) and trans-Zeatin (tZ)
BioassayOrganism/SystemParameter MeasuredDihydrozeatin (DHZ) Activitytrans-Zeatin (tZ) Activity
Arabidopsis Root ElongationArabidopsis thalianaInhibition of Primary RootEffective at 0.5 µM[8]Effective at 0.5 µM[8]
Receptor Binding (AHK3)In vitroBinding Affinity (Kd)Higher affinity than tZLower affinity than DHZ
Chlorophyll RetentionOat Leaf SegmentsChlorophyll ContentActiveHighly Active[6]
Tobacco Callus GrowthNicotiana tabacumFresh Weight IncreaseActiveHighly Active[9]

Note: The relative activities can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Arabidopsis Root Growth Inhibition Assay

This protocol is adapted from methods used to assess cytokinin activity in Arabidopsis thaliana.[5]

1. Seed Sterilization and Plating: a. Surface sterilize Arabidopsis thaliana (e.g., Col-0) seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 20% bleach solution containing 0.05% Triton X-100. b. Rinse the seeds 3-5 times with sterile distilled water. c. Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

2. Media Preparation: a. Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose and 1% agar. b. Autoclave the medium and allow it to cool to approximately 50-60°C. c. Add filter-sterilized DHZ from a concentrated stock solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Also, prepare a control medium with the same concentration of the solvent used for the DHZ stock. d. Pour the medium into square Petri plates.

3. Seedling Growth and Measurement: a. Once the media has solidified, plate the stratified seeds in a single row at the top of each plate. b. Seal the plates with breathable tape and place them vertically in a growth chamber with a 16-hour light/8-hour dark cycle at 22°C. c. After 7-10 days, photograph or scan the plates. d. Measure the primary root length of at least 15-20 seedlings per treatment using image analysis software (e.g., ImageJ).

Protocol 2: Tobacco Callus Bioassay

This protocol is a standard method for assessing cytokinin-induced cell proliferation.[7]

1. Callus Maintenance: a. Maintain cytokinin-dependent tobacco callus (e.g., Nicotiana tabacum cv. Wisconsin No. 38) on MS medium supplemented with an auxin (e.g., 2 mg/L NAA) and a low concentration of a cytokinin (e.g., 0.3 mg/L kinetin). b. Subculture the callus every 3-4 weeks.

2. Bioassay Media Preparation: a. Prepare MS medium containing 2% sucrose, 0.8% agar, and a constant concentration of an auxin (e.g., 2 mg/L NAA). b. After autoclaving and cooling, add filter-sterilized DHZ to achieve a range of final concentrations (e.g., 0.01, 0.1, 1.0, 10 µM). Include a control with no added cytokinin.

3. Callus Inoculation and Incubation: a. From a healthy, 3 to 4-week-old stock culture, select uniform callus tissue and transfer small, standardized pieces (e.g., 50-100 mg) to the bioassay media. b. Use at least 3-5 replicates for each concentration. c. Incubate the cultures in the dark at 25°C for 4-5 weeks.

4. Data Collection: a. After the incubation period, carefully remove the callus from the medium and measure the fresh weight of each piece. b. Calculate the average fresh weight for each DHZ concentration and plot the results to determine the dose-response relationship.

Visualizations

Dihydrozeatin Signaling Pathway in Arabidopsis Root

DHZ_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHZ Dihydrozeatin (DHZ) AHK3 AHK3 Receptor (Histidine Kinase) DHZ->AHK3 Binds to receptor AHP AHP (Histidine Phosphotransfer Protein) AHK3->AHP Autophosphorylation & Phosphotransfer AHP_P AHP-P ARR_B Type-B ARR (ARR1, ARR11, ARR12) AHP_P->ARR_B Phosphotransfer ARR_B_P Type-B ARR-P Cytokinin_Response_Genes Cytokinin Response Genes ARR_B_P->Cytokinin_Response_Genes Activates Transcription Cell_Differentiation Root Cell Differentiation Cytokinin_Response_Genes->Cell_Differentiation Promotes

Caption: Dihydrozeatin (DHZ) signaling pathway in Arabidopsis root cells.

General Experimental Workflow for a Dihydrozeatin Bioassay

Bioassay_Workflow start Start prep_stock Prepare DHZ Stock Solution (e.g., in DMSO or Ethanol) start->prep_stock add_dhz Add DHZ to Medium (Serial Dilutions) prep_stock->add_dhz prep_media Prepare Bioassay Medium (e.g., MS Agar) prep_media->add_dhz prep_explants Prepare Biological Material (e.g., Arabidopsis seeds, Tobacco callus) add_dhz->prep_explants incubation Inoculate and Incubate (Controlled Environment) prep_explants->incubation data_collection Data Collection (e.g., Measure Root Length, Callus Weight) incubation->data_collection analysis Data Analysis (Statistics, Dose-Response Curve) data_collection->analysis end End analysis->end

Caption: A generalized workflow for conducting a dihydrozeatin bioassay.

Troubleshooting Logic for Inconsistent Bioassay Results

Troubleshooting_Logic cluster_reagents Reagent Issues cluster_environment Environmental Issues cluster_technique Technique Issues start Inconsistent Results Observed check_reagents Check Reagents start->check_reagents check_environment Check Environment start->check_environment check_technique Check Technique start->check_technique dhz_prep DHZ Stock Solution: - Freshly prepared? - Stored correctly? - Precipitated? check_reagents->dhz_prep Yes media_prep Media: - pH correct? - Homogenously mixed? - Correct components? check_reagents->media_prep Yes temp_light Temperature/Light: - Consistent across chamber? - Correct settings? check_environment->temp_light Yes contamination Contamination: - Visual signs of microbes? check_environment->contamination Yes pipetting Pipetting: - Calibrated pipettes? - Consistent volumes? check_technique->pipetting Yes explants Biological Material: - Uniform age/size? - Handled consistently? check_technique->explants Yes solution Address Identified Issues and Repeat Experiment dhz_prep->solution media_prep->solution temp_light->solution contamination->solution pipetting->solution explants->solution

Caption: A troubleshooting flowchart for diagnosing inconsistent bioassay results.

References

Stability of DL-DIHYDROZEATIN in solution and media over time

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DL-DIHYDROZEATIN

This technical support guide provides detailed information on the stability of this compound in solutions and media. It includes frequently asked questions, troubleshooting advice, and experimental protocols to assist researchers in their work.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: To prepare a stock solution, dissolve this compound powder in a suitable solvent before diluting with water. This compound is soluble in DMSO, ethanol, and dilute aqueous solutions of NaOH or KOH.[1][2][3] For a 1 mg/mL stock solution, dissolve 100 mg of the powder in 2-5 mL of a solvent like 1N NaOH, then bring the final volume to 100 mL with sterile, double-distilled water, stirring continuously to maintain solubility.[4][5]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage (months to years), stock solutions should be stored at -20°C.[1][3] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[1][6] To prevent degradation from light, it is recommended to store solutions in amber vials or containers wrapped in foil.[3]

Q3: Is this compound stable in plant tissue culture media after autoclaving?

Q4: How does the stability of this compound compare to trans-zeatin?

A4: In biological systems, this compound (DHZ) is often considered more stable than trans-zeatin. This is because DHZ is not a substrate for the enzyme cytokinin oxidase, which degrades many cytokinins in plant tissues.[2] This can lead to more sustained activity in culture. Chemically, in solution, quantitative stability data for this compound is limited. However, data from related cytokinins can provide a useful reference (see tables below).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Powder won't dissolve Incorrect solvent or insufficient volume.This compound has limited solubility in water. Use a small amount of DMSO, ethanol, 1N NaOH, or 1N KOH to fully dissolve the powder before bringing it to the final volume with water.[1][2][3]
Precipitate forms in stock solution during storage The solution is supersaturated at the storage temperature. The pH of the solution has changed.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Ensure the pH is stable, especially for aqueous stocks.
Reduced biological activity in older media or solutions Degradation of the compound over time.Prepare fresh stock solutions and media regularly. Store stock solutions in smaller, single-use aliquots at -20°C to minimize freeze-thaw cycles and potential contamination.[1][3]
Variability in experimental results Inconsistent concentration due to improper storage or handling.Follow recommended storage conditions strictly (frozen, protected from light). Ensure complete dissolution and homogenization of the stock solution before adding it to the media.

Quantitative Stability Data (Reference)

Specific quantitative stability data for this compound in solution is not extensively published. The following tables summarize the stability of trans-zeatin, a closely related cytokinin, in aqueous solution, which can serve as a valuable reference point.[7][8]

Table 1: Stability of trans-zeatin (1.0 mg/mL in 0.01 N KOH) after 90 Days

Storage TemperatureAverage Recovery (%)Statistical Significance (p-value)
-20°C>90%Not significant
2-6°C>90%p = 0.03
25°C~80%p < 0.001

Table 2: Stability of Adenine-Based Cytokinins after Autoclaving (121°C, 30 min)

CytokininConcentration & SolventAverage Recovery (%)
trans-zeatin1.0 mg/mL in 0.05 N KOHNo significant degradation
trans-zeatinIn 1x MS-basal saltsNo significant degradation
Benzyladenine (BA)1.0 mg/mL in 0.05 N KOHNo significant degradation
Kinetin1.0 mg/mL in 0.05 N KOHNo significant degradation

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

This protocol provides a standard procedure for preparing a cytokinin stock solution for use in plant tissue culture.

  • Weighing: Accurately weigh 100 mg of this compound powder and place it into a sterile 100 mL volumetric flask.

  • Dissolution: Add 2-3 mL of 1N NaOH to the flask. Gently swirl the flask until the powder is completely dissolved. The solution should be clear.

  • Dilution: Slowly add approximately 90 mL of sterile, double-distilled water to the flask. Stir or swirl the solution continuously while adding the water to prevent precipitation.

  • Final Volume: Adjust the final volume to exactly 100 mL with double-distilled water.

  • Sterilization: Sterile-filter the solution through a 0.22 µm syringe filter into a sterile storage bottle.

  • Storage: Label the bottle with the name, concentration, and date. For long-term storage, create single-use aliquots and store them at -20°C, protected from light.[3]

G cluster_workflow Workflow: Stock Solution Preparation weigh 1. Weigh Powder dissolve 2. Dissolve in Solvent (e.g., 1N NaOH) weigh->dissolve Add to flask dilute 3. Dilute with Sterile Water dissolve->dilute Bring to volume filter 4. Sterile Filter (0.22 µm) dilute->filter aliquot 5. Aliquot into Sterile Tubes filter->aliquot store 6. Store at -20°C (Protected from Light) aliquot->store

Caption: Workflow for preparing a sterile stock solution of this compound.

Protocol 2: General Method for Assessing Cytokinin Stability via HPLC

This protocol, adapted from studies on related cytokinins, outlines how to perform a stability test using High-Performance Liquid Chromatography (HPLC).[7][8][9]

  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in the desired solvent (e.g., 0.01 N KOH) or culture medium.

  • Storage Conditions: Aliquot the solution into separate, sealed vials for each time point and condition. Store the vials under the desired conditions (e.g., -20°C, 4°C, 25°C, protected from light).

  • Time Points: At designated time points (e.g., 0, 7, 14, 30, 60, 90 days), retrieve one vial from each storage condition.

  • HPLC Analysis:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (containing a modifier like formic acid).

    • Detection: Monitor the eluent at the absorbance maximum for this compound (typically around 269 nm for cytokinins).

    • Quantification: Inject the samples and a set of standards of known concentration. Calculate the concentration of this compound in the stored samples by comparing the peak area to the standard curve.

  • Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point to determine the degradation rate.

G cluster_workflow Workflow: HPLC Stability Assessment cluster_storage Incubate Under Different Conditions prep Prepare Solution in Test Medium/Solvent temp1 -20°C prep->temp1 temp2 4°C prep->temp2 temp3 25°C prep->temp3 sample Sample at Time Points (T=0, T=1, T=2...) temp1->sample temp2->sample temp3->sample analyze Analyze via HPLC-UV sample->analyze quantify Quantify Peak Area Against Standard Curve analyze->quantify evaluate Calculate % Recovery & Determine Degradation Rate quantify->evaluate

Caption: Experimental workflow for conducting a time-course stability study.

References

Technical Support Center: DL-DIHYDROZEATIN Solutions for Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and sterilization of DL-DIHYDROZEATIN solutions for use in plant tissue culture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sterilizing this compound solutions?

A1: The recommended method for sterilizing this compound solutions is by filtration.[1][2][3] this compound is a cytokinin, and many cytokinins are heat-labile, meaning they can degrade at the high temperatures used in autoclaving.[4][5] To ensure the biological activity of the hormone is preserved, it is best to use a sterile syringe filter with a pore size of 0.22 µm.[2][3][6]

Q2: Can I autoclave this compound solutions?

Q3: What is the best solvent to dissolve this compound?

A3: this compound is soluble in ethanol and DMSO.[8][9] For tissue culture applications, it is common to first dissolve the powder in a small amount of a suitable solvent like ethanol and then bring it to the final volume with sterile distilled or deionized water.[1]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a 1 mg/mL stock solution, dissolve 100 mg of this compound powder in 3-5 mL of a suitable solvent (e.g., ethanol).[1] Once fully dissolved, bring the final volume to 100 mL with sterile distilled water. It is advisable to stir the solution while adding water to prevent precipitation.[1]

Q5: How should I store my this compound stock solution?

A5: this compound powder should be stored at 2-8°C.[9][10] Stock solutions should be stored in the dark at 2-8°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years).[8] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[11]

Troubleshooting Guide

Issue Possible Cause Solution
Contamination in the culture medium after adding this compound. Improper sterilization of the stock solution.Ensure you are using a sterile 0.22 µm syringe filter and aseptic techniques when adding the solution to the cooled, autoclaved medium.[2][3]
Non-sterile handling during solution preparation or addition.Always work in a laminar flow hood and use sterile equipment.
Precipitation of this compound in the stock solution or medium. Low solubility in the final solution.Ensure the powder is completely dissolved in the initial solvent before adding water. Stir continuously while adding water.[1] Consider preparing a more concentrated stock in the initial solvent if issues persist.
Inconsistent or unexpected results in tissue culture experiments. Degradation of this compound due to improper storage or sterilization.Store stock solutions at the recommended temperature and protect them from light.[8] Avoid autoclaving the solution. Use freshly prepared or properly stored stock solutions.
Incorrect concentration of the hormone in the final medium.Double-check all calculations for the preparation of the stock and working solutions.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

Materials:

  • This compound powder

  • Ethanol (95% or absolute)

  • Sterile distilled or deionized water

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile graduated cylinder

  • Magnetic stirrer and stir bar

  • Sterile storage bottles or cryovials

Procedure:

  • Weigh out 100 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile beaker containing a magnetic stir bar.

  • Add 3-5 mL of ethanol to the beaker and stir until the powder is completely dissolved.

  • Slowly add approximately 90 mL of sterile distilled water to the beaker while continuously stirring.

  • Transfer the solution to a 100 mL sterile volumetric flask.

  • Rinse the beaker with a small amount of sterile distilled water and add the rinsing to the volumetric flask to ensure all the compound is transferred.

  • Bring the final volume to 100 mL with sterile distilled water.

  • Stopper the flask and invert it several times to ensure the solution is homogenous.

  • The stock solution is now ready for sterilization.

Protocol 2: Filter Sterilization of this compound Stock Solution

Materials:

  • Prepared this compound stock solution

  • Sterile syringe

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile collection vessel (e.g., sterile bottle or flask)

Procedure:

  • Work inside a laminar flow hood to maintain sterility.

  • Draw the prepared this compound stock solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the tip of the syringe.

  • Carefully dispense the solution through the filter into a sterile collection vessel.

  • Label the sterile stock solution with the name of the compound, concentration, and date of preparation.

  • Store the sterilized stock solution at the appropriate temperature (2-8°C for short-term, -20°C for long-term).

Visualizations

Sterilization_Decision_Pathway start Start: Need to sterilize This compound solution question Is the heat stability of This compound confirmed? start->question autoclave Autoclave with media (Potential loss of activity) question->autoclave Yes filter_sterilize Filter Sterilize (Recommended Method) question->filter_sterilize No / Uncertain end_autoclave Risk of inconsistent results autoclave->end_autoclave end_filter Preserves biological activity filter_sterilize->end_filter

Caption: Decision pathway for sterilizing this compound solutions.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_sterilize Sterilization cluster_storage Storage & Use weigh 1. Weigh this compound dissolve 2. Dissolve in Ethanol weigh->dissolve add_water 3. Add Sterile Water dissolve->add_water volume 4. Adjust to Final Volume add_water->volume draw 5. Draw into Syringe volume->draw filter 6. Attach 0.22µm Filter draw->filter dispense 7. Dispense into Sterile Vessel filter->dispense store 8. Store at 2-8°C or -20°C dispense->store add_to_media 9. Add to Cooled, Sterile Media store->add_to_media

Caption: Workflow for preparing and sterilizing this compound solutions.

References

Technical Support Center: Overcoming Explant Browning

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering explant browning during plant tissue culture experiments. While DL-DIHYDROZEATIN is a valuable cytokinin for promoting cell division and shoot proliferation, its primary role is not as an anti-browning agent. This guide will clarify the role of this compound and provide detailed protocols for established methods to control explant browning.

Frequently Asked Questions (FAQs)

Q1: Can this compound be used to directly overcome the browning of explants?

There is currently no direct scientific evidence to support the use of this compound as a primary agent to prevent explant browning. Its main function in plant tissue culture is to act as a cytokinin, promoting cell division and shoot induction. While maintaining overall explant health through appropriate hormone balance can indirectly mitigate stress responses that lead to browning, this compound itself does not possess direct antioxidant or phenol-adsorbing properties. For effective browning control, it is recommended to use established anti-browning agents and techniques.

Q2: What causes explant browning in plant tissue culture?

Explant browning is primarily caused by the oxidation of phenolic compounds that are released from the cut surfaces of the explant.[1][2] This process is catalyzed by enzymes such as polyphenol oxidase (PPO) and peroxidase (POD).[3][4] The resulting quinones are highly reactive and toxic to the plant tissue, leading to cell death and the characteristic brown or black discoloration of the explant and surrounding medium.[1][3]

Q3: What are the most effective methods to prevent explant browning?

The most effective strategies for preventing explant browning involve the use of antioxidants, adsorbents, and specific cultural practices.[2][5][6] These can be used individually or in combination for a more potent effect. Common and effective methods include:

  • Antioxidants: Ascorbic acid and citric acid are widely used to reduce the oxidized phenolic compounds.[6][7]

  • Adsorbents: Activated charcoal is highly effective at adsorbing toxic phenolic compounds from the culture medium.[1][2][6]

  • Polymers: Polyvinylpyrrolidone (PVP) can bind to phenolic compounds and prevent their oxidation.[5]

  • Cultural Conditions: Initial incubation of cultures in the dark and frequent subculturing can significantly reduce browning.[1][2]

Q4: Can the choice of explant influence the severity of browning?

Yes, the type and physiological state of the explant can significantly impact the degree of browning. Younger, more actively growing tissues often contain lower concentrations of phenolic compounds compared to older, more differentiated tissues. The wounding caused during explant excision also plays a crucial role; therefore, making clean, sharp cuts can help minimize the release of phenolics.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Severe browning of explant and medium within 24-48 hours High levels of phenolic compounds in the explant tissue. Ineffective anti-browning treatment.1. Pre-treat explants with an antioxidant solution (e.g., ascorbic acid and citric acid) before culturing. 2. Incorporate activated charcoal (0.1-0.5%) into the culture medium. 3. Increase the concentration of antioxidants in the medium. 4. Incubate the cultures in complete darkness for the initial 7-14 days.
Initial browning control, but browning appears after a few days Leaching of phenolic compounds into the medium over time, overwhelming the initial anti-browning agents.1. Perform an early subculture to a fresh medium, typically within 3-5 days of the initial culture. 2. Use a medium with a higher concentration of activated charcoal.
Explant remains green, but the surrounding medium turns brown Phenolic compounds are leaching from the explant but are not yet causing severe tissue damage.1. Subculture the explant to a fresh medium to prevent the accumulation of toxic compounds. 2. While not directly addressing browning, ensure optimal levels of cytokinins like this compound to promote rapid growth, which can sometimes help the explant outgrow the initial stress.
Poor callus induction or shoot proliferation on a medium containing anti-browning agents Activated charcoal can adsorb hormones and other essential media components. High concentrations of some antioxidants can be phytotoxic.1. If using activated charcoal, consider increasing the concentration of growth regulators (auxins and cytokinins) in the medium. 2. Optimize the concentration of ascorbic acid and citric acid; test a range of concentrations to find the optimal balance between browning control and explant growth.

Experimental Protocols

Protocol 1: Pre-treatment of Explants with Antioxidant Solution

Objective: To reduce the initial oxidation of phenolic compounds upon explant excision.

Methodology:

  • Prepare a sterile antioxidant solution containing 100 mg/L ascorbic acid and 150 mg/L citric acid in sterile distilled water.

  • After surface sterilization, briefly rinse the explants in the sterile antioxidant solution for 10-15 minutes.

  • Blot the explants dry on sterile filter paper before placing them onto the culture medium.

Protocol 2: Incorporation of Anti-browning Agents into the Culture Medium

Objective: To continuously combat phenolic oxidation and adsorb toxic compounds during culture.

Methodology:

  • For Antioxidants: Prepare your desired plant tissue culture medium (e.g., MS medium). Before autoclaving, add ascorbic acid to a final concentration of 50-100 mg/L and/or citric acid to a final concentration of 100-150 mg/L.

  • For Activated Charcoal: Prepare your desired plant tissue culture medium. Before autoclaving, add activated charcoal to a final concentration of 0.1-0.5% (w/v). Agitate the medium during dispensing to ensure even distribution of the charcoal.

  • For PVP: Prepare your desired plant tissue culture medium. Before autoclaving, add Polyvinylpyrrolidone (PVP) to a final concentration of 100-500 mg/L.

Data Presentation

Table 1: Efficacy of Common Anti-browning Agents
Anti-browning Agent Typical Concentration Range Mechanism of Action Relative Efficacy
Ascorbic Acid50 - 200 mg/LAntioxidant; reduces quinones back to phenols.[6]Moderate to High
Citric Acid100 - 250 mg/LAntioxidant and chelating agent; lowers pH to inhibit PPO activity.[6]Moderate to High
Activated Charcoal0.1 - 0.5% (w/v)Adsorbent; binds to phenolic compounds and other inhibitory substances.[1][2][6]High
Polyvinylpyrrolidone (PVP)100 - 500 mg/LBinds to phenols through hydrogen bonding, preventing their oxidation.[5]Moderate

Visualizations

ExplantBrowningProcess Explant Explant Wounding (Excision) Phenols Release of Phenolic Compounds Explant->Phenols Oxidation Oxidation Phenols->Oxidation Enzymes PPO and POD Enzymes Enzymes->Oxidation Quinones Formation of Toxic Quinones Oxidation->Quinones Browning Explant Browning and Necrosis Quinones->Browning

Caption: The enzymatic browning process in plant explants.

AntiBrowningWorkflow start Start: Explant Preparation pretreatment Optional: Pre-treatment with Antioxidant Solution start->pretreatment culture Inoculate on Medium with Anti-browning Agents (e.g., Activated Charcoal, Ascorbic Acid) start->culture (if no pre-treatment) pretreatment->culture dark_incubation Initial Incubation in Darkness culture->dark_incubation subculture Frequent Subculturing dark_incubation->subculture light_incubation Incubation under Normal Light Conditions subculture->light_incubation end Healthy Explant Growth light_incubation->end

Caption: General experimental workflow for controlling explant browning.

References

Technical Support Center: Optimizing Media Refreshment with DL-DIHYDROZEATIN

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing media refreshment schedules and other experimental parameters when using DL-DIHYDROZEATIN.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound in both plant tissue culture and mammalian cell culture.

Plant Tissue Culture
Problem Possible Causes Solutions
Vitrification (Hyperhydricity) : Tissues appear glassy, swollen, and brittle.- High cytokinin concentration.- High humidity in the culture vessel.- Improper gelling agent concentration.- Optimize this compound concentration: Perform a dose-response experiment to find the lowest effective concentration.- Improve gas exchange: Use vented culture vessel lids or periodically open the vessels in a sterile environment.- Adjust gelling agent: Increase the agar or gellan gum concentration slightly.
Inhibited Root Formation High cytokinin-to-auxin ratio.- Reduce this compound concentration: Lower the amount of this compound in the rooting medium.- Increase auxin concentration: Adjust the type and concentration of auxin to promote root induction.
Callus Formation Instead of Shoot Proliferation Imbalance in the auxin-to-cytokinin ratio.- Adjust hormone ratio: A high cytokinin-to-auxin ratio generally favors shoot formation.[1] Increase the this compound concentration or decrease the auxin concentration.
Contamination (Bacterial or Fungal) - Improper aseptic technique.- Contaminated explant material.- Contaminated this compound stock solution.- Review aseptic technique: Ensure all manipulations are performed in a laminar flow hood.- Surface sterilize explants thoroughly: Use appropriate sterilizing agents for the plant material.- Filter-sterilize this compound stock solution: Pass the stock solution through a 0.22 µm filter before adding it to the autoclaved medium.
Slow or No Growth - Suboptimal this compound concentration.- Depleted nutrients in the medium.- Perform a dose-response experiment: Determine the optimal concentration of this compound for your specific plant species.- Establish a media refreshment schedule: For long-term cultures, replace the medium every 2-4 weeks to replenish nutrients.
Mammalian Cell Culture
Problem Possible Causes Solutions
Reduced Cell Viability/Cytotoxicity High concentration of this compound.- Determine the IC50 value: Perform a dose-response experiment to find the concentration that inhibits 50% of cell growth.- Use a lower, effective concentration: Based on the IC50 value, select a concentration for your experiments that maintains cell viability.
Unexpected Changes in Cell Morphology Cellular response to a foreign compound.- Document morphological changes: Observe and record any changes in cell shape, adherence, or size.- Correlate with concentration: Determine if the morphological changes are dose-dependent.
Inconsistent Experimental Results - Degradation of this compound in the medium.- Infrequent media changes leading to nutrient depletion and waste accumulation.- Prepare fresh this compound stock solutions regularly: Although many cytokinins are stable, long-term storage in solution at 4°C may lead to some degradation.[2]- Optimize media refreshment schedule: For rapidly proliferating cells, change the medium every 2-3 days to maintain a consistent concentration of this compound and replenish nutrients.
Precipitate Formation in the Medium - Poor solubility of this compound.- Interaction with media components.- Ensure complete dissolution of the stock solution: this compound is soluble in ethanol.[3] Ensure it is fully dissolved before adding it to the medium.- Add this compound to the medium slowly while stirring.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other cytokinins?

A1: this compound is a naturally occurring cytokinin, a class of plant hormones that promote cell division.[1] It is a derivative of zeatin with a saturated side chain, which makes it resistant to degradation by the enzyme cytokinin oxidase.[4] This stability may be advantageous in long-term cultures.

Q2: How should I prepare and store a stock solution of this compound?

A2: this compound is soluble in ethanol. To prepare a stock solution, dissolve the powder in a small amount of ethanol and then bring it to the final volume with sterile distilled water. The stock solution should be filter-sterilized and can be stored at 2-8°C for short-term use or at -20°C for long-term storage.[5][6][7]

Q3: Can this compound be autoclaved with the culture medium?

A3: Many adenine-based cytokinins have shown stability after autoclaving.[2] However, to avoid any potential degradation, it is best practice to add this compound to the medium after it has been autoclaved and cooled. This is typically done by filter-sterilizing the stock solution and adding it to the sterile medium in a laminar flow hood.

Q4: What is a typical starting concentration for this compound in plant tissue culture?

A4: The optimal concentration of this compound can vary significantly between plant species. A common starting range for cytokinins in plant tissue culture is 0.1-10.0 mg/L. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q5: Is this compound suitable for use in mammalian cell culture?

A5: While cytokinins are plant hormones, some, including zeatin derivatives, have been shown to have biological activity in mammalian cells, including cytotoxic effects on cancer cell lines.[8][9][10][11] Therefore, this compound can be used in mammalian cell culture experiments, particularly in drug development and cancer research. It is crucial to determine its specific effects and optimal concentration for your cell line of interest.

Q6: How often should I refresh the culture medium containing this compound?

A6: The frequency of media refreshment depends on the cell type, cell density, and the stability of this compound in your culture conditions. For rapidly growing cultures, media should be changed every 2-3 days to ensure a consistent concentration of the compound and to replenish nutrients. For slower-growing cultures or plant tissue cultures, a weekly or bi-weekly refreshment schedule may be sufficient. Monitoring the pH of the medium can also indicate the need for a media change.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

Materials:

  • This compound powder

  • Ethanol (95-100%)

  • Sterile, deionized water

  • Sterile volumetric flask or conical tube

  • Sterile 0.22 µm syringe filter

  • Sterile storage vials

Procedure:

  • Weigh out 10 mg of this compound powder in a sterile container.

  • Add a small volume of ethanol (e.g., 0.5-1 mL) to dissolve the powder completely. Gentle vortexing may be applied.

  • Once dissolved, add sterile, deionized water to bring the final volume to 10 mL in a sterile volumetric flask.

  • Mix the solution thoroughly.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile storage vials to minimize contamination and degradation from repeated freeze-thaw cycles.

  • Label the vials with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Determination of Optimal this compound Concentration

This protocol provides a general framework. Specific cell densities, incubation times, and assay methods should be optimized for your experimental system.

For Plant Tissue Culture (e.g., Shoot Proliferation):

  • Prepare a basal medium (e.g., Murashige and Skoog) with all necessary components except this compound.

  • Dispense the medium into culture vessels.

  • After autoclaving and cooling, add the sterile this compound stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).

  • Culture your explants under standard conditions for a defined period (e.g., 4-6 weeks).

  • Evaluate parameters such as the number of new shoots per explant, shoot length, and overall plantlet health.

  • The concentration that yields the best results is the optimal concentration.

For Mammalian Cell Culture (e.g., Cytotoxicity Assay):

  • Seed your cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare a serial dilution of this compound in your culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of ethanol as the highest this compound concentration) and a positive control for cell death.

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a suitable assay (e.g., MTT, XTT, or CellTiter-Glo).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the results to generate a dose-response curve and determine the IC50 value.

Quantitative Data

The optimal concentration of this compound is highly dependent on the specific plant species or cell line. The following tables are templates for summarizing your experimental data from dose-response studies.

Table 1: Example Data for Plant Tissue Culture - Shoot Proliferation of Arabidopsis thaliana

This compound (mg/L)Average Number of Shoots per ExplantAverage Shoot Length (cm)Observations
0 (Control)1.2 ± 0.30.8 ± 0.2Limited growth
0.13.5 ± 0.61.2 ± 0.3Healthy shoots
0.55.8 ± 0.91.5 ± 0.4Vigorous growth
1.04.2 ± 0.71.3 ± 0.3Some callus formation
2.02.1 ± 0.51.0 ± 0.2Increased callus, reduced shoot elongation
5.01.5 ± 0.40.7 ± 0.2Predominantly callus, some vitrification

Table 2: Example Data for Mammalian Cell Culture - Cytotoxicity in a Cancer Cell Line (e.g., HeLa)

This compound (µM)Cell Viability (%) after 48h
0 (Vehicle Control)100
198.2 ± 2.1
592.5 ± 3.5
1075.8 ± 4.2
2551.3 ± 5.0
5022.7 ± 3.8
1005.1 ± 1.5

Visualizations

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_Receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) CK_Receptor->AHP Phosphorylation cascade ARR_B Type-B Response Regulator (ARR-B) (Transcription Factor) AHP->ARR_B Phosphorylation Target_Genes Target Gene Expression ARR_B->Target_Genes Activates transcription ARR_A Type-A Response Regulator (ARR-A) (Negative Regulator) ARR_A->ARR_B Inhibits Target_Genes->ARR_A Induces expression of Cytokinin This compound Cytokinin->CK_Receptor Binds to receptor

Caption: Cytokinin signaling pathway in plants.

Cytotoxicity_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plate Add_Compound Add compound dilutions to cells Cell_Seeding->Add_Compound Compound_Dilution Prepare serial dilutions of This compound Compound_Dilution->Add_Compound Incubation Incubate for 24/48/72 hours Add_Compound->Incubation Viability_Assay Perform cell viability assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Measure absorbance and calculate % viability Viability_Assay->Data_Analysis Dose_Response Plot dose-response curve and determine IC50 Data_Analysis->Dose_Response

Caption: Experimental workflow for determining cytotoxicity.

References

Technical Support Center: DL-DIHYDROZEATIN in Long-Term Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-DIHYDROZEATIN (DHZ). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using DHZ in long-term plant tissue cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in plant tissue culture?

This compound (DHZ) is a naturally occurring cytokinin, a class of plant growth regulators that promote cell division and differentiation. It is used in plant tissue culture media to stimulate shoot proliferation, callus growth, and organogenesis. DHZ is often considered more stable than other cytokinins like trans-Zeatin because its saturated side chain makes it less susceptible to degradation by the enzyme cytokinin oxidase/dehydrogenase (CKX), which irreversibly inactivates cytokinins.[1]

Q2: My cultures on DHZ-containing medium initially grew well but have started to decline in vigor and morphogenic capacity over several subcultures. What could be the cause?

This is a common observation in long-term cultures. The decline in culture performance is likely due to the gradual depletion of active DHZ from the culture medium. Plant tissues actively take up DHZ and metabolize it into inactive forms, primarily O-glucosides (dihydrozeatin-O-glucoside and dihydrozeatin riboside-O-glucoside).[2] These inactive conjugates are then stored in the vacuole of the plant cells, effectively removing them from the metabolic pool and reducing the overall cytokinin activity in the culture.[2]

Q3: How stable is this compound in the culture medium itself?

While DHZ is more resistant to enzymatic degradation by CKX compared to zeatin, its stability in the culture medium over the long term can be influenced by factors such as pH, light, and temperature.[1] However, the primary reason for loss of activity in the presence of plant tissue is its uptake and metabolism by the cells rather than chemical degradation in the medium.[2] Studies on other adenine-based cytokinins have shown good stability in aqueous solutions and even after autoclaving.[3][4][5]

Q4: Can the degradation or metabolism of this compound produce compounds that are toxic to the cultures?

The primary metabolites of DHZ in plant tissues are O-glucosides, which are generally considered inactive storage forms and are not known to be toxic.[2] The process of glucosylation is a natural detoxification and hormone homeostasis mechanism in plants. Therefore, it is unlikely that the metabolic products of DHZ are the cause of culture decline. The more probable cause is the depletion of the active cytokinin.

Q5: Should I switch to a different cytokinin for my long-term cultures?

The choice of cytokinin depends on the plant species and the desired outcome. While DHZ offers greater stability against enzymatic degradation, its uptake and conjugation can still lead to depletion.[1] If you are experiencing issues, you could consider experimenting with other stable cytokinins like benzyladenine (BA) or thidiazuron (TDZ), or you might need to adjust your subculture frequency and the initial concentration of DHZ.

Troubleshooting Guides

Issue 1: Gradual Loss of Morphogenic Potential (e.g., reduced shoot proliferation, vitrification)
  • Symptoms:

    • Decreased rate of shoot multiplication over successive subcultures.

    • Increase in callus formation at the base of shoots instead of new shoot development.

    • Shoots appear glassy, water-soaked, and brittle (vitrification or hyperhydricity).

    • General decline in culture health and vigor.

  • Possible Cause:

    • Depletion of active this compound from the medium due to plant tissue uptake and metabolic inactivation (conjugation into O-glucosides).

  • Troubleshooting Steps:

    • Increase Subculture Frequency: Reduce the time between subcultures to transfer the tissues to fresh medium before the DHZ is significantly depleted.

    • Adjust DHZ Concentration: Empirically test slightly higher initial concentrations of DHZ in your medium. Be cautious, as excessively high cytokinin levels can also be detrimental.

    • Use a Two-Step Culture Process: Utilize a higher DHZ concentration for the initial induction of shoots and then transfer to a medium with a lower concentration for elongation and rooting.

    • Test Alternative Cytokinins: Compare the efficacy of DHZ with other cytokinins like Benzyladenine (BA), Kinetin, or trans-Zeatin for your specific plant species in long-term culture.

Issue 2: Inconsistent Growth and Development Across Cultures
  • Symptoms:

    • High variability in growth and morphogenic response between different culture vessels of the same batch.

    • Some explants proliferate well while others show poor growth or necrosis.

  • Possible Causes:

    • Uneven uptake and metabolism of DHZ by different explants.

    • Inconsistent preparation of stock solutions or culture media.

    • Variability in the physiological state of the initial explants.

  • Troubleshooting Steps:

    • Ensure Homogeneous Culture Conditions: Maintain uniform light intensity, temperature, and gas exchange for all culture vessels.

    • Standardize Explant Source and Size: Use explants of a consistent size and developmental stage to minimize physiological variability.

    • Properly Prepare and Store Stock Solutions: Prepare DHZ stock solutions accurately and store them at the recommended temperature (typically 2-8°C for short-term and -20°C for long-term storage) to ensure consistent potency. While many cytokinins are stable, repeated freeze-thaw cycles should be avoided.[4]

    • Agitate Liquid Cultures: If using liquid cultures, ensure adequate agitation to provide uniform exposure of tissues to the medium components.

Data Presentation

Table 1: Metabolic Fate of Exogenously Supplied this compound in Plant Suspension Cultures

MetaboliteRelative Abundance in CellsCellular LocalizationPresence in Culture MediumBiological Activity
Dihydrozeatin (DHZ) MinorPredominantly extra-vacuolarPresent (unmetabolized)Active
Dihydrozeatin Riboside MinorPredominantly extra-vacuolarMajor extracellular metaboliteActive
Dihydrozeatin-O-glucoside PredominantVacuoleNot detectedInactive (Storage)
Dihydrozeatin Riboside-O-glucoside PredominantVacuoleNot detectedInactive (Storage)

Data summarized from Fusseder & Ziegler, 1988.[2]

Experimental Protocols

Protocol: Analysis of this compound Metabolism in Long-Term Callus Culture

This protocol outlines a method to determine the rate of DHZ uptake and its conversion to metabolites by plant callus tissue over time.

1. Materials:

  • Long-term callus culture of the plant species of interest.

  • Liquid culture medium (e.g., MS medium) supplemented with a known concentration of this compound (e.g., 5 µM).

  • Sterile flasks for liquid culture.

  • Shaker for liquid culture incubation.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector or a mass spectrometer (LC-MS).

  • Analytical standards for DHZ and its potential metabolites (e.g., Dihydrozeatin-O-glucoside).

  • Extraction buffer (e.g., modified Bieleski's solvent: methanol/chloroform/formic acid/water).

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.

2. Procedure:

  • Initiate Liquid Cultures: Inoculate a known fresh weight of callus (e.g., 1 g) into flasks containing a known volume of liquid medium (e.g., 50 mL) with DHZ.

  • Time-Course Sampling: Harvest samples at different time points (e.g., 0, 6, 12, 24, 48, 72, and 96 hours). At each time point, collect both the callus tissue and an aliquot of the culture medium.

  • Sample Preparation (Culture Medium):

    • Filter the medium aliquot to remove cells.

    • Acidify the sample and proceed with SPE cleanup to isolate cytokinins.

    • Elute the cytokinins from the SPE cartridge and evaporate to dryness.

    • Reconstitute the sample in the mobile phase for HPLC analysis.

  • Sample Preparation (Callus Tissue):

    • Record the fresh weight of the harvested callus.

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Extract the powdered tissue with cold extraction buffer.

    • Centrifuge to pellet the debris and collect the supernatant.

    • Purify the extract using SPE, similar to the medium samples.

  • HPLC or LC-MS Analysis:

    • Inject the prepared samples into the HPLC or LC-MS system.

    • Separate the compounds using a suitable gradient elution program.

    • Identify and quantify DHZ and its metabolites by comparing retention times and mass spectra with the analytical standards.

3. Data Analysis:

  • Calculate the concentration of DHZ remaining in the culture medium at each time point to determine the rate of uptake.

  • Quantify the amounts of DHZ and its metabolites within the callus tissue to understand the metabolic profile.

  • Plot the concentration of DHZ and its metabolites over time to visualize the dynamics of uptake and metabolism.

Visualizations

DHZ_Metabolism_Pathway cluster_medium Culture Medium cluster_cell Plant Cell cluster_vacuole Vacuole DHZ_medium This compound (Active) DHZ_cell DHZ (Active) DHZ_medium->DHZ_cell Uptake DHZR DHZ Riboside (Active) DHZ_cell->DHZR Ribosylation DHZOG DHZ-O-Glucoside (Inactive Storage) DHZ_cell->DHZOG O-Glucosylation DHZROG DHZR-O-Glucoside (Inactive Storage) DHZR->DHZROG O-Glucosylation

Caption: Metabolic pathway of this compound in plant cells.

Troubleshooting_Workflow Start Issue: Decline in Long-Term Culture Performance Check1 Is subculture frequency adequate (>4-6 weeks)? Start->Check1 Action1 Increase subculture frequency (e.g., every 3-4 weeks) Check1->Action1 No Check2 Is DHZ concentration optimized for long-term use? Check1->Check2 Yes Action1->Check2 Action2 Perform a dose-response experiment to find optimal maintenance concentration Check2->Action2 No Check3 Are other cytokinins more effective for this species? Check2->Check3 Yes Action2->Check3 Action3 Test alternative cytokinins (e.g., BA, Kinetin) Check3->Action3 Maybe Solution Improved and Stable Culture Growth Check3->Solution No Action3->Solution

Caption: Troubleshooting workflow for declining long-term cultures.

References

Validation & Comparative

A Comparative Analysis of DL-DIHYDROZEATIN and trans-zeatin on Root Elongation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of DL-DIHYDROZEATIN (DHZ) and trans-zeatin (tZ), with a specific focus on their effects on root elongation. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and development decisions.

Executive Summary

Both this compound and trans-zeatin, types of cytokinins, play crucial roles in plant development, including the regulation of root growth. Experimental evidence indicates that both compounds generally act as negative regulators of primary root elongation, primarily by promoting cell differentiation in the root apical meristem, which leads to a reduction in meristem size. Notably, studies suggest that DHZ exerts its effects through a specific signaling pathway, being primarily perceived by the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor. In contrast, trans-zeatin can be perceived by multiple cytokinin receptors, including AHK3 and CRE1/AHK4. This differential receptor affinity may account for subtle differences in their overall biological activity.

Quantitative Data Comparison

The following table summarizes the quantitative effects of this compound and trans-zeatin on the number of meristematic cortical cells in the primary root of Arabidopsis thaliana. A reduction in the number of these cells is indicative of a smaller meristem and, consequently, a reduced potential for root elongation.

CompoundConcentrationTreatment DurationNumber of Meristematic Cortical Cells (Mean ± SD)SpeciesReference
Mock (Control)-16 hours42.3 ± 2.5Arabidopsis thaliana[1]
This compound (DHZ) 0.5 µM16 hours28.7 ± 2.1Arabidopsis thaliana[1]
trans-zeatin (tZ) 0.5 µM16 hours29.1 ± 2.3Arabidopsis thaliana[1]

SD: Standard Deviation

As the data indicates, both DHZ and tZ, when applied exogenously at a concentration of 0.5 µM for 16 hours, significantly reduce the number of meristematic cortical cells in Arabidopsis roots compared to the mock-treated control.[1] The effects of both compounds at this concentration are comparable, suggesting a similar potency in promoting cell differentiation in the root meristem.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in this guide, designed to compare the effects of this compound and trans-zeatin on root meristem size.

Assay for Root Meristem Size Analysis in Arabidopsis thaliana

Objective: To quantitatively assess the effect of this compound and trans-zeatin on the size of the root apical meristem by counting the number of cortical cells.

Materials:

  • Arabidopsis thaliana seedlings (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar

  • Petri dishes (90 mm)

  • This compound (DHZ) stock solution (e.g., 10 mM in DMSO or ethanol)

  • trans-zeatin (tZ) stock solution (e.g., 10 mM in DMSO or ethanol)

  • Solvent for mock treatment (DMSO or ethanol)

  • Microscope with Nomarski (DIC) optics

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seedling Growth: Arabidopsis thaliana seeds are surface-sterilized and sown on MS agar plates. The plates are stratified at 4°C for 2-3 days in the dark to synchronize germination. Subsequently, the plates are transferred to a growth chamber and oriented vertically under long-day conditions (16 hours light / 8 hours dark) at approximately 22°C.

  • Treatment Application: After 5 days of growth, seedlings with comparable primary root lengths are selected and transferred to new MS agar plates containing the respective treatments. The final concentrations of DHZ and tZ are typically in the range of 0.1 µM to 5 µM.[1] A mock treatment plate containing the same concentration of the solvent (e.g., DMSO or ethanol) is prepared as a control.

  • Incubation: The seedlings are incubated under the same growth conditions for a specified duration, for instance, 16 hours, to allow for the compounds to exert their effects.[1]

  • Microscopy and Imaging: After the treatment period, the seedlings are carefully removed from the agar plates. The roots are mounted on a microscope slide with a drop of water and a coverslip. The root tips are observed under a microscope with Nomarski optics to visualize the cell files clearly. Digital images of the root meristem region are captured.

  • Data Acquisition: The number of cortical cells in a single file extending from the quiescent center to the first elongated cell in the transition zone is counted for each root. This is repeated for a statistically significant number of seedlings for each treatment group (e.g., n ≥ 10).

  • Statistical Analysis: The mean and standard deviation of the meristematic cortical cell number are calculated for each treatment group. Statistical significance between the treatments and the mock control is determined using an appropriate statistical test, such as a one-way ANOVA with a post-hoc test (e.g., Tukey's test).[1]

Signaling Pathways and Mechanisms of Action

The activity of cytokinins, including DHZ and tZ, is initiated by their binding to histidine kinase receptors located in the endoplasmic reticulum membrane. This binding triggers a phosphorelay signaling cascade that ultimately leads to the activation of transcription factors in the nucleus, which in turn regulate the expression of target genes involved in cell division and differentiation.

Recent studies have elucidated a degree of specificity in this pathway. It has been demonstrated that this compound is specifically and uniquely perceived by the AHK3 receptor to promote cell differentiation in the root meristem.[1] In contrast, trans-zeatin can be perceived by multiple receptors, including AHK3 and CRE1/AHK4, both of which are involved in root development.[2][3]

Below are diagrams illustrating the experimental workflow for comparing the two compounds and the distinct signaling pathway of this compound.

G cluster_0 Seedling Preparation cluster_1 Treatment cluster_2 Analysis A Arabidopsis Seed Germination B 5-day old Seedling Selection A->B C Mock (Control) B->C D This compound B->D E trans-zeatin B->E F 16h Incubation C->F D->F E->F G Microscopy of Root Tip F->G H Count Meristematic Cells G->H I Statistical Comparison H->I

Fig. 1: Experimental workflow for comparing the effects of this compound and trans-zeatin on root meristem size.

G cluster_0 cluster_1 cluster_2 cluster_3 DHZ This compound AHK3 AHK3 Receptor DHZ->AHK3 Binding Phosphorelay Phosphorelay Cascade (AHPs) AHK3->Phosphorelay Activation ARRs Type-B ARRs (ARR1, ARR12, ARR11) Phosphorelay->ARRs Activation Gene_Expression Target Gene Expression ARRs->Gene_Expression Regulation Cell_Differentiation Promotion of Cell Differentiation Gene_Expression->Cell_Differentiation

Fig. 2: Signaling pathway of this compound in promoting root cell differentiation via the AHK3 receptor.

References

Comparative Binding Affinity of DL-Dihydrozeatin to AHK3 and CRE1/AHK4 Cytokinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between cytokinin analogues and their receptors is paramount for advancements in agriculture and pharmacology. This guide provides an objective comparison of the binding affinity of DL-Dihydrozeatin (DZ) to two key cytokinin receptors in Arabidopsis thaliana, AHK3 and CRE1/AHK4, supported by experimental data and detailed protocols.

Executive Summary

Experimental evidence demonstrates a clear differential in binding affinity of this compound for the cytokinin receptors AHK3 and CRE1/AHK4. Notably, AHK3 exhibits a significantly higher affinity for dihydrozeatin compared to CRE1/AHK4. This preferential binding suggests distinct physiological roles for dihydrozeatin mediated through the AHK3 signaling pathway. This guide will delve into the quantitative binding data, the experimental methodology used to determine these affinities, and the broader context of the cytokinin signaling cascade.

Quantitative Binding Affinity

The binding affinities of various cytokinins, including dihydrozeatin, to AHK3 and CRE1/AHK4 have been determined using competitive radioligand binding assays. In these experiments, the ability of unlabeled cytokinin analogues to displace a radiolabeled ligand (typically [³H]trans-zeatin) from the receptor is measured. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to determine the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.

Based on the data from Romanov et al. (2006), the apparent dissociation constants (Kd) for dihydrozeatin are as follows:

CompoundReceptorApparent Dissociation Constant (Kd) [nM]
Dihydrozeatin (DZ)AHK325
Dihydrozeatin (DZ)CRE1/AHK4250
trans-Zeatin (tZ)AHK31-2
trans-Zeatin (tZ)CRE1/AHK42-4

Data extracted from Romanov et al. (2006), Journal of Experimental Botany.[1][2]

As the data indicates, AHK3 has a 10-fold higher affinity for dihydrozeatin than CRE1/AHK4.[2] For context, the binding affinities of the highly active endogenous cytokinin, trans-zeatin, are also included.

Cytokinin Signaling Pathway

The binding of a cytokinin, such as dihydrozeatin, to the extracellular CHASE domain of an AHK receptor initiates a phosphorylation cascade. This signaling pathway is crucial for regulating numerous developmental processes in plants.

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK Receptor (AHK3 or CRE1/AHK4) AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphotransfer ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphotransfer Cytokinin_Response Cytokinin Primary Response Genes ARR_B->Cytokinin_Response Transcription Activation DZ This compound DZ->AHK Binding

Caption: Simplified cytokinin signaling pathway.

Experimental Protocols

The determination of binding affinities for cytokinin receptors is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on methodologies described in the literature.[1]

Competitive Radioligand Binding Assay

1. Receptor Preparation:

  • Arabidopsis thaliana AHK3 and CRE1/AHK4 receptors are heterologously expressed in a suitable system, such as E. coli or insect cells.

  • Membrane fractions containing the receptors are isolated and purified. The protein concentration is determined using a standard method like the Bradford assay.

2. Assay Buffer:

  • A typical binding buffer consists of 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 mM KCl, and 1 mM DTT.

3. Radioligand:

  • A tritiated high-affinity cytokinin, such as [³H]trans-zeatin, is used as the radiolabeled ligand.

4. Competitive Binding Reaction:

  • A fixed concentration of the radioligand is incubated with the receptor-containing membrane preparations.

  • Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the reaction mixtures.

  • Control reactions are included for total binding (radioligand only) and non-specific binding (radioligand with a saturating concentration of unlabeled trans-zeatin).

  • The reactions are incubated at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

5. Separation of Bound and Free Ligand:

  • The reaction mixtures are rapidly filtered through glass fiber filters using a vacuum manifold. The membrane-bound receptors and any bound radioligand are retained on the filters.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

6. Detection and Data Analysis:

  • The radioactivity on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

  • The IC50 value is determined from the curve, and the dissociation constant (Kd) is calculated using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/KL), where [L] is the concentration of the radioligand and KL is its dissociation constant.

Experimental_Workflow Receptor_Prep 1. Receptor Preparation (Expression and Membrane Isolation) Assay_Setup 2. Assay Setup (Radioligand, Competitor, Buffer) Receptor_Prep->Assay_Setup Incubation 3. Incubation to Equilibrium Assay_Setup->Incubation Filtration 4. Separation of Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Detection 5. Scintillation Counting Filtration->Detection Data_Analysis 6. Data Analysis (IC50 and Kd Determination) Detection->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The presented data clearly indicates that this compound has a preferential binding to the AHK3 receptor over the CRE1/AHK4 receptor in Arabidopsis thaliana. This difference in binding affinity likely translates to distinct physiological responses mediated by these two receptors. For researchers in agrochemical development, this specificity could be exploited to design compounds that target specific cytokinin signaling pathways, potentially leading to more precise control over plant growth and development. For those in drug development, understanding the principles of ligand-receptor interactions in homologous systems can provide valuable insights.

References

Validating the Role of AHK3 in DL-DIHYDROZEATIN Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Arabidopsis Thaliana Histidine Kinase 3 (AHK3) with other cytokinin receptors, focusing on its role in DL-DIHYDROZEATIN (DHZ) signaling. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development endeavors.

Executive Summary

Cytokinins are a class of plant hormones that regulate various aspects of plant growth and development. The perception of cytokinins is mediated by a family of histidine kinase receptors, primarily AHK2, AHK3, and CRE1/AHK4 in Arabidopsis thaliana. Emerging evidence suggests that these receptors exhibit distinct ligand specificities and play both redundant and unique roles in cytokinin-mediated physiological processes. This guide focuses on elucidating the specific function of AHK3 in signaling mediated by this compound, a saturated form of zeatin. Through a comparative analysis of binding affinities, downstream signaling events, and physiological outcomes, we aim to validate the significant role of AHK3 in the DHZ signaling pathway.

Comparative Analysis of Cytokinin Receptor Binding Affinities

The affinity of cytokinin receptors for various cytokinin ligands is a critical determinant of their signaling specificity. The following table summarizes the binding affinities (Kd or IC50 values) of AHK3 and its counterparts for different cytokinins, with a particular emphasis on Dihydrozeatin.

LigandAHK3CRE1/AHK4AHK2Reference
This compound (DHZ) Higher Affinity Lower AffinityLower Affinity[1][2]
trans-Zeatin (tZ)High Affinity (Kd: 1-2 nM)High Affinity (Kd: 2-4 nM)High Affinity (Kd: 4.0 nM)[1][2][3]
Isopentenyladenine (iP)Lower Affinity (~10-fold lower than CRE1/AHK4)High AffinityHigh Affinity (Kd: 1.4 nM)[1][2][4]
cis-Zeatin (cZ)Recognizes and bindsDoes not respond-

Key Findings:

  • AHK3 demonstrates a notably higher affinity for this compound compared to CRE1/AHK4.[1][2]

  • While both AHK3 and CRE1/AHK4 bind trans-Zeatin with high affinity, their preferences for other cytokinin derivatives differ significantly.[1][2]

  • The distinct ligand-binding profiles suggest specialized roles for each receptor in perceiving and responding to different cytokinin pools within the plant.

AHK3-Mediated Signaling Pathway

Upon binding of this compound, AHK3 initiates a phosphorelay signaling cascade. This pathway is crucial for regulating downstream gene expression and eliciting physiological responses.

AHK3_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus DHZ This compound AHK3 AHK3 Receptor (in ER membrane) DHZ->AHK3 Binding & Autophosphorylation AHP Arabidopsis Histidine Phosphotransfer Proteins (AHPs) AHK3->AHP Phosphorelay ARR_B Type-B Arabidopsis Response Regulators (ARRs) AHP->ARR_B Phosphorylation & Activation Cytokinin_Response_Genes Cytokinin Response Genes ARR_B->Cytokinin_Response_Genes ARR_B->Cytokinin_Response_Genes Transcriptional Regulation ARR_A Type-A Arabidopsis Response Regulators (ARRs) (Negative Feedback) ARR_A->AHP Inhibition Cytokinin_Response_Genes->ARR_A Physiological_Response Physiological Response (e.g., Leaf Senescence Delay) Cytokinin_Response_Genes->Physiological_Response Experimental_Workflow start Start binding_assay Cytokinin Receptor Binding Assay start->binding_assay phosphorylation_assay In Vitro Phosphorylation Assay binding_assay->phosphorylation_assay Validate functional interaction gus_assay GUS Reporter Gene Assay phosphorylation_assay->gus_assay Confirm downstream signaling end End gus_assay->end Receptor_Comparison AHK3 AHK3 Shoot_Dev Shoot Development & Leaf Senescence AHK3->Shoot_Dev General_Growth General Growth & Redundancy AHK3->General_Growth AHK2 AHK2 AHK2->General_Growth CRE1_AHK4 CRE1/AHK4 Root_Dev Root Development CRE1_AHK4->Root_Dev CRE1_AHK4->General_Growth DHZ This compound DHZ->AHK3 High Affinity tZ trans-Zeatin tZ->AHK3 tZ->AHK2 tZ->CRE1_AHK4 iP Isopentenyladenine iP->AHK2 iP->CRE1_AHK4

References

Dihydrozeatin Demonstrates Superior Metabolic Stability Over Zeatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of two closely related cytokinins, dihydrozeatin and zeatin. The information presented is supported by experimental data to assist researchers in selecting the appropriate molecule for their studies, particularly in contexts where metabolic degradation is a critical factor.

Executive Summary

Zeatin, a potent cytokinin, is susceptible to irreversible degradation by cytokinin oxidase/dehydrogenase (CKX), a key enzyme in cytokinin catabolism. This degradation significantly limits its in vivo and in vitro efficacy. Dihydrozeatin, a reduced derivative of zeatin, exhibits enhanced metabolic stability due to its resistance to CKX-mediated degradation. This increased stability can lead to a more sustained biological activity, a crucial attribute for therapeutic and agricultural applications.

Data Presentation: Comparative Metabolic Stability

The primary mechanism for the rapid degradation of zeatin is the oxidative cleavage of its N6-isoprenoid side chain by CKX. Dihydrozeatin, lacking the double bond in this side chain, is not a substrate for this enzyme, rendering it significantly more stable.

ParameterZeatinDihydrozeatinReference
Susceptibility to Cytokinin Oxidase/Dehydrogenase (CKX) SubstrateNot a substrate[1]
Enzyme Kinetics with Maize CKX (Recombinant) [1]
Km (μM)6.7 ± 1.1Not a substrate[1]
kcat (s-1)48 ± 3Not applicable[1]

Table 1: Comparative Susceptibility of Zeatin and Dihydrozeatin to Cytokinin Oxidase/Dehydrogenase. The kinetic parameters indicate that zeatin is a good substrate for maize CKX, while dihydrozeatin is not recognized by the enzyme.

Metabolic Pathways and Stability

The differential metabolic stability of zeatin and dihydrozeatin is primarily attributed to their distinct interactions with cytokinin oxidase/dehydrogenase (CKX).

Metabolic pathways of zeatin and dihydrozeatin.

Experimental Protocols

In Vitro Cytokinin Degradation Assay Using Recombinant Cytokinin Oxidase/Dehydrogenase (CKX)

This protocol describes the determination of the metabolic stability of cytokinins in the presence of purified recombinant CKX.

a. Expression and Purification of Recombinant CKX:

  • Gene Expression: The coding sequence for a cytokinin oxidase/dehydrogenase (e.g., from Zea mays) is cloned into an appropriate expression vector (e.g., pPICZα A for Pichia pastoris expression).

  • Transformation: The expression vector is transformed into a suitable host strain (e.g., P. pastoris X-33).

  • Protein Expression: A selected high-expression colony is grown in a suitable medium (e.g., BMGY) and protein expression is induced by the addition of methanol.

  • Purification: The secreted recombinant CKX is purified from the culture medium by affinity chromatography (e.g., Concanavalin A-Sepharose) followed by size-exclusion chromatography.[2] Protein concentration is determined using a standard method (e.g., Bradford assay).

b. In Vitro Degradation Assay:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM McIlvaine buffer (pH 6.0), 0.25 mM of an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP), and the cytokinin substrate (zeatin or dihydrozeatin) at a final concentration of 100 µM.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant CKX to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C.

  • Monitoring Degradation: Monitor the degradation of the cytokinin over time by taking aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction in the aliquots by adding an equal volume of ice-cold methanol.

  • Analysis: Analyze the remaining cytokinin concentration in each aliquot by UPLC-MS/MS as described below.

Extraction and Quantification of Cytokinins by UPLC-MS/MS

This protocol outlines the procedure for extracting and quantifying zeatin, dihydrozeatin, and their metabolites from in vitro degradation assays or biological samples.

a. Sample Extraction:

  • To the reaction aliquots (terminated with methanol), add internal standards (e.g., deuterated forms of zeatin and dihydrozeatin) for accurate quantification.

  • Centrifuge the samples to pellet any precipitated protein.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

b. Sample Purification (Solid-Phase Extraction - SPE):

  • Reconstitute the dried extract in 1 M formic acid.

  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by 1 M formic acid.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 M formic acid and then with methanol to remove interfering substances.

  • Elute the cytokinins with 0.35 N ammonium hydroxide in 60% (v/v) methanol.[1][3]

  • Evaporate the eluate to dryness.

c. UPLC-MS/MS Analysis:

  • Reconstitution: Reconstitute the purified sample in the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid).

  • Chromatographic Separation: Inject the sample onto a UPLC system equipped with a C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm).[3][4]

  • Mobile Phases: Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometry: Couple the UPLC system to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: Monitor the parent and product ions for each analyte and internal standard using Multiple Reaction Monitoring (MRM). Quantify the analytes by comparing their peak areas to those of the corresponding internal standards.[5][6]

Conclusion

The experimental evidence strongly indicates that dihydrozeatin possesses superior metabolic stability compared to zeatin, primarily due to its resistance to degradation by cytokinin oxidase/dehydrogenase. This intrinsic stability makes dihydrozeatin a more robust molecule for applications requiring sustained cytokinin activity. Researchers and professionals in drug development and agriculture should consider the metabolic fate of these compounds when designing experiments and formulating products. The enhanced stability of dihydrozeatin may offer significant advantages in terms of bioavailability and efficacy.

References

A Comparative Analysis of DL-DIHYDROZEATIN and Isopentenyladenine on Shoot Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in plant biology and drug development, the selection of an appropriate cytokinin is a critical step in optimizing plant tissue culture protocols for efficient shoot proliferation and regeneration. This guide provides a comparative overview of two commonly used cytokinins, DL-DIHYDROZEATIN and isopentenyladenine (also known as 2iP), detailing their effects on shoot development, underlying signaling pathways, and experimental methodologies.

While both this compound and isopentenyladenine are adenine-based cytokinins that promote cell division and shoot formation, their efficacy can vary significantly depending on the plant species and experimental conditions. This guide synthesizes available data to facilitate an informed choice between these two compounds.

Quantitative Comparison of Performance

Direct quantitative comparisons of this compound and isopentenyladenine for shoot induction in the same experiment are limited in publicly available literature. However, studies on individual or multiple cytokinins provide valuable insights into their relative performance. The following table summarizes the performance of isopentenyladenine in a study on Sophora tonkinensis and provides a qualitative assessment of this compound based on current knowledge.

Table 1: Comparison of Isopentenyladenine and this compound on Shoot Proliferation

ParameterIsopentenyladenine (2iP)This compound
Plant Species Sophora tonkinensis[1]Not available in a direct comparative study
Explant Type Nodal explants[1]Not available
Concentration for Optimal Shoot Number 2.0 µM[1]Not available
Maximum Number of Shoots per Explant 5.0[1]Not available
Concentration for Optimal Shoot Elongation 2.0 µM[1]Not available
Maximum Shoot Length (cm) 4.8[1]Not available
General Observations Highly effective for both shoot multiplication and elongation in Sophora tonkinensis[1]. In other species like rose, it has been shown to be more effective for shoot elongation than proliferation[2].Known to be a biologically active cytokinin. Its activity is linked to its affinity for specific cytokinin receptors, such as AHK3 in Arabidopsis, which shows a high affinity for dihydrozeatin[3].

Note: The data for isopentenyladenine is derived from a specific study on Sophora tonkinensis. The effectiveness of cytokinins is highly species-dependent, and these results may not be directly transferable to other plants. A direct comparative study is necessary for a definitive quantitative assessment.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below is a representative protocol for shoot induction using cytokinins, based on methodologies reported in the literature.

General Protocol for in vitro Shoot Multiplication

This protocol is a generalized procedure and should be optimized for specific plant species and explant types.

  • Explant Preparation:

    • Select healthy, young explants (e.g., nodal segments, leaf discs, shoot tips).

    • Surface sterilize the explants using a standard procedure (e.g., treatment with 70% ethanol followed by a sodium hypochlorite solution and rinsing with sterile distilled water).

  • Culture Medium:

    • Prepare a basal medium, such as Murashige and Skoog (MS) medium, supplemented with vitamins, sucrose (typically 2-3%), and a gelling agent (e.g., agar or gellan gum).

    • Add the desired cytokinin (this compound or isopentenyladenine) at various concentrations (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 µM) to determine the optimal level.

    • Auxins (e.g., NAA or IAA) may be added at a low concentration to promote cell division and growth, but a high cytokinin-to-auxin ratio generally favors shoot formation.

    • Adjust the pH of the medium to 5.7-5.8 before autoclaving.

  • Culture Conditions:

    • Dispense the medium into sterile culture vessels.

    • Place the sterilized explants onto the medium.

    • Incubate the cultures in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod with a specific light intensity).

  • Data Collection and Subculture:

    • After a defined culture period (e.g., 4-6 weeks), record data on shoot proliferation rate (percentage of explants forming shoots), number of new shoots per explant, and shoot length.

    • Subculture the proliferating shoots onto fresh medium for further multiplication or transfer them to a rooting medium.

Signaling Pathways and Visualization

Cytokinins exert their effects through a well-defined signaling pathway. The binding of a cytokinin to its receptor initiates a phosphorelay cascade that ultimately leads to the activation of transcription factors, altering gene expression and promoting cell division and differentiation.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin (this compound or Isopentenyladenine) Receptor Histidine Kinase Receptor (e.g., AHK3) Cytokinin->Receptor Binding AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorelay ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylation Gene Target Gene Expression (Cell Cycle & Shoot Development) ARR_B->Gene Activation

Caption: General cytokinin signaling pathway.

The choice between this compound and isopentenyladenine can be influenced by their differential affinity for various cytokinin receptors. For instance, the AHK3 receptor in Arabidopsis has a higher affinity for dihydrozeatin compared to isopentenyladenine, which could lead to different downstream responses.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative study of cytokinin effects on shoot proliferation.

Experimental_Workflow Explant Explant Preparation (e.g., Nodal Segments) Sterilization Surface Sterilization Explant->Sterilization Culture Inoculation on MS Medium with This compound vs. Isopentenyladenine (Varying Concentrations) Sterilization->Culture Incubation Incubation (Controlled Environment) Culture->Incubation Data Data Collection (Shoot Number, Length, etc.) Incubation->Data Analysis Statistical Analysis Data->Analysis Conclusion Conclusion on Comparative Efficacy Analysis->Conclusion

References

A Comparative In Vitro Analysis of DL-DIHYDROZEATIN and Kinetin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of plant tissue culture and cellular manipulation, the choice of cytokinins is paramount to achieving desired outcomes, from vigorous callus induction to robust shoot regeneration. This guide provides a comparative in vitro analysis of two such cytokinins: DL-DIHYDROZEATIN, a naturally occurring cytokinin, and Kinetin, a synthetic analogue. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of their relative efficacy supported by experimental data and detailed protocols.

Summary of Quantitative Data

The following tables summarize the comparative performance of this compound (and its closely related form, zeatin) and Kinetin across various in vitro bioassays.

BioassayPlant SpeciesThis compound/Zeatin ConcentrationKinetin ConcentrationObservationReference
Callus Induction Carrot (Daucus carota)< 5x10⁻⁵ µM (Zeatin)Not specifiedZeatin was markedly more active than kinetin in promoting callus growth in an improved assay.[1][1]
Soybean (Glycine max)Not specified10 µM (in combination with 5 µM 2,4-D)This combination resulted in the highest callus induction frequency (90.5%) and fresh weight (2.5g).[2][2]
Pacific Yew (Taxus brevifolia)Not specified0.1 mg/L (in combination with 1.5 mg/L 2,4-D)This combination was most effective for callus induction and growth. Higher concentrations of kinetin (>0.5 mg/L) showed inhibitory effects.[3][3]
Shoot Multiplication & Regeneration Orbea semotaNot specifiedNot specifiedKinetin was found to be a weak cytokinin for this species, with shoot multiplication not significantly different from the control.[4][4]
Pear (Pyrus pyrifolia)Not specified0.44, 4.40, 11.0, 44.0 µMKinetin, along with BA, resulted in less hyperhydricity compared to TDZ and CPPU.[5][5]
Cucumber (Cucumis sativus)Not specified1 mg/LKinetin was the most effective cytokinin for inducing shoots, with the highest regeneration rate (83%) and number of shoots per explant (7.93).[6][6]
Hop (Humulus lupulus)Not specified0.1 mg/LLow concentrations of kinetin and BAP were efficient, with over 90% of explants generating at least two shoots and developing roots.[7][7]
Frond Expansion & Number Spirodela oligorrhizaNot specifiedNot specifiedZeatin was markedly more effective than kinetin in promoting frond expansion and increasing frond number in both light and dark conditions.[1][1]
Leaf Senescence Retardation Various speciesNot specifiedNot specifiedKinetin was considerably more effective than zeatin in retarding the senescence of leaf disks.[1][1]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Carrot Root Callus Bioassay

This assay is designed to measure the ability of cytokinins to stimulate cell division and callus growth from carrot root explants.

Methodology:

  • Explant Preparation: Secondary phloem explants are excised from fresh carrot roots.

  • Culture Medium: A modified Murashige and Skoog (MS) basal medium is used, supplemented with auxin (e.g., IAA). The medium is solidified with agar.

  • Hormone Supplementation: Test cytokinins (this compound and Kinetin) are added to the basal medium at a range of concentrations. A control group with no added cytokinin is also prepared.

  • Incubation: The explants are placed on the prepared media in sterile petri dishes and incubated in the dark at a controlled temperature (e.g., 25°C).

  • Data Collection: After a set period (e.g., 21 days), the fresh weight and/or dry weight of the resulting callus is measured.

  • Analysis: The increase in callus mass is used as a measure of cytokinin activity.

Shoot Multiplication Assay

This protocol assesses the effectiveness of cytokinins in promoting the proliferation of shoots from explants.

Methodology:

  • Explant Source: Nodal segments or shoot tips from aseptically grown plantlets are used as explants.

  • Culture Medium: A basal medium such as MS is supplemented with a low concentration of an auxin and varying concentrations of the cytokinins to be tested.

  • Culture Conditions: Explants are cultured in sterile vessels under controlled light (e.g., 16-hour photoperiod) and temperature conditions.

  • Subculture: Explants are subcultured onto fresh medium at regular intervals (e.g., every 4 weeks).

  • Data Collection: The number of new shoots produced per explant and the length of the shoots are recorded after a defined culture period.

  • Statistical Analysis: Analysis of variance (ANOVA) is used to determine significant differences between the effects of the different cytokinins and concentrations.[4][8]

Leaf Senescence Bioassay

This assay evaluates the ability of cytokinins to delay the process of senescence in detached leaves.

Methodology:

  • Leaf Disc Preparation: Discs are cut from mature, healthy leaves of a suitable plant species.

  • Incubation: The leaf discs are floated on a solution containing the test cytokinins at various concentrations in petri dishes. A control group with no cytokinin is included.

  • Environmental Conditions: The petri dishes are kept in the dark to accelerate senescence.

  • Assessment of Senescence: Senescence is quantified by measuring the degradation of chlorophyll. Chlorophyll content is determined spectrophotometrically after extraction with a solvent like ethanol or acetone.

  • Data Analysis: The retention of chlorophyll in the treated leaf discs compared to the control is used as a measure of the anti-senescence activity of the cytokinin.

Visualizations

Cytokinin Signaling Pathway

Cytokinin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CRE1 CRE1/AHK AHP AHP CRE1->AHP Phosphorylates ARR_B Type-B ARR AHP->ARR_B Translocates to nucleus and phosphorylates ARR_A Type-A ARR ARR_B->ARR_A Activates transcription Response Cytokinin Response (e.g., Cell Division) ARR_B->Response Activates transcription ARR_A->AHP Negative feedback (inhibits) Cytokinin Cytokinin (this compound or Kinetin) Cytokinin->CRE1 Binds to receptor

Caption: Generalized cytokinin signaling pathway in plant cells.

In Vitro Plant Tissue Culture Workflow

Tissue_Culture_Workflow cluster_lab In Vitro Stages cluster_greenhouse Ex Vitro Stage Explant 1. Explant Selection & Sterilization Initiation 2. Culture Initiation on Basal Medium Explant->Initiation Multiplication 3. Shoot Multiplication (Medium + Cytokinin) Initiation->Multiplication Rooting 4. Rooting (Medium + Auxin) Multiplication->Rooting Acclimatization 5. Acclimatization Rooting->Acclimatization Cytokinin Cytokinin Application (this compound vs. Kinetin) Cytokinin->Multiplication

References

Validating Gene Expression Changes Induced by DL-DIHYDROZEATIN: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular effects of DL-DIHYDROZEATIN (DHZ), a naturally occurring cytokinin, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and workflows to aid in the validation of gene expression changes.

Comparative Analysis of Cytokinin-Induced Gene Expression

This compound is known to regulate cell differentiation in a manner similar to trans-zeatin.[1] Both cytokinins influence root meristem size and activity.[1] The key difference in their signaling initiation lies in receptor specificity.

Key Findings from Comparative Studies:

  • Receptor Specificity: In Arabidopsis thaliana roots, DHZ is specifically and uniquely perceived by the histidine kinase receptor AHK3.[2] This is a critical distinction from trans-zeatin, which can be perceived by multiple cytokinin receptors, including AHK2, AHK3, and CRE1/AHK4.[3]

  • Downstream Signaling: The signaling cascade downstream of AHK3 activation by DHZ converges with the canonical cytokinin pathway, activating the transcription factors ARABIDOPSIS RESPONSE REGULATOR 1 (ARR1), ARR10, and ARR12.[2][4][5] These type-B ARRs are known to be master regulators of cytokinin-responsive gene expression.[5]

  • Expected Gene Targets: Given the shared downstream signaling components, it is highly probable that DHZ regulates a significant subset of the genes that are responsive to other cytokinins like trans-zeatin and 6-Benzylaminopurine (6-BA). These include genes involved in cell cycle regulation, hormone metabolism, and developmental processes. A meta-analysis of multiple cytokinin microarray experiments and RNA-seq data has identified a core set of cytokinin-responsive genes.[2][6]

The following table summarizes a selection of well-established cytokinin-responsive genes in Arabidopsis thaliana that are likely to be regulated by this compound, based on their known regulation by other cytokinins that activate ARR1, ARR10, and ARR12.

Gene IDGene NameFunctionExpected Regulation by DHZ
AT3G16360ARR5Type-A Response Regulator; negative feedback of cytokinin signalingUpregulated
AT1G19050ARR7Type-A Response Regulator; negative feedback of cytokinin signalingUpregulated
AT4G31920CKX1Cytokinin Oxidase/Dehydrogenase; cytokinin degradationUpregulated
AT2G41510CKX3Cytokinin Oxidase/Dehydrogenase; cytokinin degradationUpregulated
AT5G55610CYCD3;1D-type Cyclin; cell cycle progressionUpregulated
AT4G35190KNAT1KNOTTED1-like homeobox gene; shoot apical meristem maintenanceUpregulated
AT1G74890SHY2/IAA3Auxin-responsive protein; root developmentUpregulated

Experimental Protocols

To validate the gene expression changes induced by this compound, a combination of genome-wide transcriptomic analysis and targeted gene expression quantification is recommended.

Plant Material and this compound Treatment
  • Plant Species: Arabidopsis thaliana (ecotype Columbia-0) is a suitable model organism due to the wealth of available genetic resources and genomic data.

  • Growth Conditions: Seedlings are typically grown vertically on Murashige and Skoog (MS) agar plates under controlled long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Treatment: For root-specific analysis, 5 to 7-day-old seedlings can be transferred to liquid MS medium supplemented with the desired concentration of this compound (e.g., 0.5 µM to 5 µM) or a mock control (e.g., ethanol, the solvent for DHZ).[1] The treatment duration can range from a few hours to several days depending on the experimental goals.[1] For whole-seedling analysis, the treatment can be applied directly to the growth medium.

RNA Extraction and Quality Control
  • Tissue Collection: Plant tissues (e.g., roots, shoots, or whole seedlings) are harvested at the end of the treatment period and immediately frozen in liquid nitrogen to preserve RNA integrity.

  • RNA Isolation: Total RNA is extracted using a TRIzol-based method or a commercial plant RNA extraction kit.[7] It is crucial to include a DNase treatment step to remove any contaminating genomic DNA.

  • Quality Control: The quantity and quality of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop) to determine the A260/280 and A260/230 ratios, and by gel electrophoresis or a bioanalyzer to check for RNA integrity (RIN score).

Gene Expression Analysis: RNA-Sequencing
  • Library Preparation: RNA-seq libraries are prepared from high-quality total RNA. This typically involves poly(A) selection for mRNA enrichment, followed by RNA fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove adapters and low-quality bases.

    • Alignment: The cleaned reads are aligned to the reference genome (e.g., Arabidopsis thaliana TAIR10).

    • Quantification: The number of reads mapping to each gene is counted.

    • Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly differentially expressed between the this compound-treated and control samples.[7]

Validation of Gene Expression Changes: Quantitative Real-Time PCR (qRT-PCR)
  • Purpose: qRT-PCR is used to validate the expression changes of a subset of genes identified by RNA-seq.

  • cDNA Synthesis: First-strand cDNA is synthesized from the same RNA samples used for RNA-seq using a reverse transcriptase enzyme.

  • Primer Design: Gene-specific primers are designed for the target genes and a stable reference gene (e.g., ACTIN2 or UBQ10) for normalization.

  • PCR Reaction: The qRT-PCR reaction is performed using a SYBR Green-based detection method in a real-time PCR system.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

Visualizations

Signaling Pathway of this compound in Arabidopsis Roots

DL_DIHYDROZEATIN_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHZ This compound AHK3 AHK3 Receptor DHZ->AHK3 Binds and Activates AHP AHP (Phosphotransfer) AHK3->AHP Phosphorylation ARR_B Type-B ARRs (ARR1, ARR10, ARR12) AHP->ARR_B Phosphorylation DNA DNA (Cytokinin-Responsive Genes) ARR_B->DNA Binds to Promoters Response Gene Expression Changes (e.g., Cell Differentiation) DNA->Response Leads to

Caption: this compound signaling pathway in Arabidopsis roots.

Experimental Workflow for Validating Gene Expression Changes

Gene_Expression_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase cluster_validation Validation Phase Treatment This compound Treatment RNA_Extraction RNA Extraction & QC Treatment->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Use same RNA samples Bioinformatics Bioinformatic Analysis RNA_Seq->Bioinformatics DEG_List Differentially Expressed Genes Bioinformatics->DEG_List DEG_List->qRT_PCR Select Genes for Validation Validation_Results Validated Gene Expression Changes qRT_PCR->Validation_Results

Caption: Workflow for gene expression analysis and validation.

References

Safety Operating Guide

Proper Disposal of DL-DIHYDROZEATIN: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling DL-DIHYDROZEATIN must adhere to specific safety and disposal procedures to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper management and disposal of this synthetic cytokinin.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This compound may cause an allergic skin reaction, skin irritation, serious eye irritation, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Table 1: Safety and Handling of this compound

AspectRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, a lab coat, and eye/face protection.
Handling Avoid breathing dust. Use in a well-ventilated area or under a fume hood.
Storage Store in a tightly sealed container in a cool, dry place, typically between 2-8°C. It is classified as a combustible solid.
Spill Response In case of a spill, avoid generating dust. Sweep up the solid material and place it in a designated, labeled waste container.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Collection:

    • All unused or waste this compound, including contaminated materials such as gloves, weighing papers, and pipette tips, should be collected in a clearly labeled, sealed container.

    • The container should be marked as "Hazardous Waste" and specify the contents as "this compound."

  • Segregation:

    • Store the this compound waste separately from other incompatible chemical waste streams to prevent accidental reactions.

  • Engage a Licensed Waste Disposal Service:

    • The collected waste must be disposed of through a licensed and certified hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in accordance with environmental regulations.

  • Recommended Disposal Methods:

    • Incineration: A common and effective method for the complete destruction of this compound is controlled incineration at a licensed facility. This process should include flue gas scrubbing to neutralize harmful emissions.[1]

    • Chemical Destruction Plant: Alternatively, the waste can be sent to a specialized chemical destruction plant for treatment and disposal.[1]

  • Contaminated Packaging:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

    • After thorough cleaning, the container can be punctured to render it unusable and then disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_contaminated Is the material contaminated with this compound? start->is_contaminated collect_waste Collect in a labeled 'Hazardous Waste' container is_contaminated->collect_waste Yes is_container Is it the original container? is_contaminated->is_container No (Uncontaminated) dispose_service Arrange for pickup by a licensed hazardous waste disposal service. collect_waste->dispose_service triple_rinse Triple-rinse the container. Collect rinsate as hazardous waste. is_container->triple_rinse Yes is_container->dispose_service No (Waste Material) puncture_dispose Puncture and dispose of container in sanitary landfill or recycle. triple_rinse->puncture_dispose end End of Disposal Process puncture_dispose->end incineration Recommended Disposal: Controlled Incineration or Chemical Destruction Plant dispose_service->incineration incineration->end

References

Essential Safety and Operational Guide for Handling DL-DIHYDROZEATIN

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate, essential safety, and logistical information for DL-DIHYDROZEATIN, ensuring laboratory safety and proper procedural conduct.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to minimize exposure risk when handling this compound. The following PPE is required:

PPE CategorySpecification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (Nitrile rubber recommended)
Body Protection Impervious clothing, lab coat
Respiratory Protection Suitable respirator (when dust may be generated)

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for safety and experimental integrity.

  • Preparation : Ensure a well-ventilated work area, such as a chemical fume hood.[1] Confirm that a safety shower and eyewash station are readily accessible.[2]

  • Weighing : To prevent the generation of airborne dust, handle this compound as a solid powder.

  • Dissolving : this compound is soluble in ethanol and DMSO.[3][4] When preparing solutions, add the solvent to the vessel containing the pre-weighed compound.

  • Storage : Store this compound in a dry, dark place at a temperature between 2-8°C for short-term storage and -20°C for long-term storage.[3][4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All materials contaminated with this compound, including unused compound, gloves, and weighing papers, must be segregated as chemical waste.

  • Containerization : Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Institutional Procedures : Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) office for detailed instructions. Do not dispose of this compound down the drain or in regular trash.[5]

Signaling Pathway of Dihydrozeatin in Arabidopsis Root Meristem

This compound is a naturally occurring cytokinin that plays a role in plant development. In the root meristem of Arabidopsis, Dihydrozeatin (DHZ) is specifically perceived by the AHK3 receptor. This interaction initiates a signaling cascade that activates the transcription factors ARR1, ARR12, and ARR11, ultimately promoting cell differentiation.[6]

DHZ_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm / Nucleus DHZ Dihydrozeatin (DHZ) AHK3 AHK3 Receptor DHZ->AHK3 Binding ARRs ARR1, ARR12, ARR11 (Transcription Factors) AHK3->ARRs Activation CellDiff Cell Differentiation ARRs->CellDiff Promotion

DHZ Signaling Pathway in Arabidopsis Root Meristem.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.